PI3K-IN-33
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21BrN6O2 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H21BrN6O2/c1-31-19-7-5-17(6-8-19)21-20(14-25)22(30-9-11-32-12-10-30)28-23(27-21)29-26-15-16-3-2-4-18(24)13-16/h2-8,13,15H,9-12H2,1H3,(H,27,28,29)/b26-15+ |
InChI Key |
SLVGYCKNUJAWGA-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)N4CCOCC4)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CC(=CC=C3)Br)N4CCOCC4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The PI3K/AKT/mTOR Signaling Pathway
An In-depth Technical Guide on the Core Mechanism of Action of PI3K-IN-33
Disclaimer: As of the last update, "this compound" does not correspond to a publicly documented phosphoinositide 3-kinase (PI3K) inhibitor. Therefore, this document serves as an illustrative technical guide based on the established mechanisms of action of well-characterized selective PI3K inhibitors. The data, protocols, and diagrams are representative examples to guide researchers, scientists, and drug development professionals in the evaluation of a novel PI3K inhibitor.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Aberrant activation of this pathway is a frequent event in human cancers, often driving tumor initiation and progression, which establishes it as a critical target for cancer therapy.[2][3][4]
The pathway is typically initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[4] This activation leads to the recruitment and stimulation of PI3K. Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger, phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT, also known as protein kinase B (PKB).[7]
The membrane localization of AKT facilitates its phosphorylation and full activation by phosphoinositide-dependent kinase 1 (PDK1) and the mechanistic target of rapamycin complex 2 (mTORC2).[5] Once active, AKT phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular processes.[5][7] A key downstream effector is the mechanistic target of rapamycin complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.[3] The pathway is antagonized by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 to PIP2, thereby terminating the signal.[6]
This compound: A Hypothetical Selective PI3Kα Inhibitor
For the purposes of this guide, "this compound" is conceptualized as a potent and selective small molecule inhibitor of the p110α isoform of PI3K, which is encoded by the PIK3CA gene. Activating mutations in PIK3CA are among the most prevalent oncogenic drivers in human cancers, making selective PI3Kα inhibition a highly pursued therapeutic strategy.[8]
Presumed Mechanism of Action
"this compound" is posited to be an ATP-competitive inhibitor that occupies the kinase domain of PI3Kα. This binding action is intended to block the phosphorylation of PIP2, thereby preventing the formation of PIP3 and leading to the subsequent inactivation of the entire downstream AKT/mTOR signaling cascade. The anticipated outcome in cancer cells with a dependency on this pathway is the inhibition of cell proliferation and the induction of apoptosis.
Quantitative Assessment of Inhibitory Profile
The inhibitory potency and selectivity of "this compound" would be quantitatively defined by its half-maximal inhibitory concentration (IC50) against the different Class I PI3K isoforms.
Table 1: Illustrative In Vitro Kinase Inhibitory Profile of this compound
| PI3K Isoform | IC50 (nM) |
| p110α (PIK3CA) | 8 |
| p110β (PIK3CB) | 250 |
| p110δ (PIK3CD) | 450 |
| p110γ (PIK3CG) | 600 |
| This table contains hypothetical data for illustrative purposes. |
The cellular efficacy of the inhibitor would be assessed across a panel of human cancer cell lines with well-defined genetic backgrounds, particularly concerning the mutational status of PIK3CA and the functional status of PTEN.
Table 2: Illustrative Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | GI50 (nM) |
| T47D | Breast Cancer | E545K (Mutant) | Wild-type | 45 |
| MCF7 | Breast Cancer | E545K (Mutant) | Wild-type | 55 |
| PC3 | Prostate Cancer | Wild-type | Null | 350 |
| U87-MG | Glioblastoma | Wild-type | Null | 400 |
| MDA-MB-231 | Breast Cancer | Wild-type | Wild-type | >1500 |
| This table contains hypothetical data for illustrative purposes. GI50 represents the concentration required for 50% inhibition of cell growth. |
Detailed Experimental Methodologies
Protocol for In Vitro Kinase Inhibition Assay
Objective: To precisely determine the IC50 values of "this compound" against the panel of Class I PI3K isoforms.
Principle: A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Methodology:
-
Reagents: Recombinant human PI3K isoforms, PIP2/PS substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, and a serial dilution of "this compound".
-
Procedure: a. Dispense the PI3K enzyme and the substrate into the wells of a 384-well plate. b. Add "this compound" across a range of concentrations (e.g., from 0.01 nM to 20 µM). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes). e. Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. f. Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. g. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is derived by fitting the data to a sigmoidal dose-response curve.
Protocol for Cellular Proliferation Assay
Objective: To evaluate the dose-dependent effect of "this compound" on the proliferation of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Plate the cancer cells in 96-well opaque-walled plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Expose the cells to a serial dilution of "this compound" for a prolonged period, typically 72 hours.
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature. b. Add the CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker to induce cell lysis. d. Allow the plate to incubate at room temperature to stabilize the luminescent signal. e. Measure the luminescence with a plate reader.
-
Data Analysis: The GI50 value is determined by plotting the percentage of growth inhibition relative to untreated controls against the drug concentration.
Mandatory Visualizations
PI3K Signaling Pathway with "this compound" Inhibition Point
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of "this compound".
Standard Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for the preclinical evaluation of a novel PI3K inhibitor.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. youtube.com [youtube.com]
- 8. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Therapeutic Potential of CYH33: A PI3Kα-Selective Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a hallmark of numerous human cancers. This has rendered PI3Kα a prime therapeutic target for oncology drug development. CYH33 is an orally active and highly selective small-molecule inhibitor of PI3Kα that has demonstrated promising anti-tumor activity in preclinical models and early-phase clinical trials. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical data associated with CYH33.
Core Function and Mechanism of Action
CYH33 functions as a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα).[1][2] The PI3K family of lipid kinases plays a crucial role in intracellular signaling, and the aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in tumorigenesis.[2] CYH33 exerts its anti-tumor effects by binding to the ATP-binding site of PI3Kα, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][3]
The downstream consequences of CYH33-mediated PI3Kα inhibition include the suppression of AKT and ERK phosphorylation, which in turn leads to a significant arrest of the cell cycle in the G1 phase in breast and non-small cell lung cancer cells.[1] In addition to its direct effects on tumor cell proliferation, CYH33 has been shown to modulate the tumor microenvironment (TME). Preclinical studies have revealed that CYH33 enhances the infiltration and activation of CD8+ and CD4+ T cells while reducing the population of M2-like macrophages and regulatory T cells.[4][5][6] This suggests that CYH33 not only directly inhibits tumor growth but also promotes an anti-tumor immune response.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for CYH33 from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of CYH33
| PI3K Isoform | IC50 (nM) |
| p110α | 5.9 |
| p110β | 598 |
| p110δ | 78.7 |
| p110γ | 225 |
| Data sourced from[1] |
Table 2: Phase Ia Clinical Trial (NCT03544905) Overview [7][8][9][10]
| Parameter | Details |
| Study Design | Open-label, dose-escalation and dose-expansion study of CYH33 monotherapy.[8][9][10] |
| Patient Population | Adults with advanced solid tumors who have progressed on standard therapies. Patients with or without PIK3CA mutations were eligible for dose-escalation, while only PIK3CA-mutant patients were eligible for dose-expansion.[8] |
| Dose Escalation Cohorts | 1 mg, 5 mg, 10 mg, 20 mg, 40 mg, and 60 mg administered orally once daily in 28-day cycles.[8] |
| Recommended Phase 2 Dose (RP2D) | 40 mg once daily.[9][10] |
| Pharmacokinetics (PK) | Dose-proportional PK profile with a half-life (t1/2) of approximately 20 hours and minimal accumulation. Maximum concentration (Cmax) is achieved 2-4 hours after dosing.[8] |
Table 3: Clinical Efficacy in Phase Ia Trial (NCT03544905)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) - Overall | 11.9% (5/42 evaluable patients).[9][10] |
| ORR - PIK3CA-mutant patients | 14.3% (4/28 evaluable patients).[9][10] In a subpopulation of 33 patients with PIK3CA mutations, the ORR was 23.5%.[7] |
| Observed Responses | 1 complete response (ovarian cancer) and 4 partial responses (colorectal, breast, ovarian, and gastric cancers).[7] |
| Disease Control | In patients with disease control, the median treatment duration was 16.4 weeks, with the longest duration being 51 weeks in a patient with ovarian cancer.[7] |
Table 4: Treatment-Related Adverse Events (TRAEs) in Phase Ia Trial (≥20% incidence, all grades)
| Adverse Event | Incidence (%) |
| Hyperglycemia | 84.6 - 90.2% |
| Decreased Appetite | 25 - 41.2% |
| Nausea | 33.3 - 37.3% |
| Diarrhea | 20 - 29.4% |
| Data compiled from[7][8][11] |
Key Experimental Protocols
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CYH33 against different PI3K isoforms.
-
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.
-
The kinase reaction is typically performed in a buffer containing ATP and the lipid substrate PIP2.
-
CYH33 is serially diluted and added to the reaction mixture.
-
The production of PIP3 is quantified, often using a luminescence-based assay where the amount of remaining ATP is measured.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Proliferation Assay:
-
Objective: To assess the effect of CYH33 on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., T47D, MCF7 breast cancer cells) are seeded in 96-well plates.[1]
-
After cell attachment, they are treated with increasing concentrations of CYH33 for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The IC50 for cell proliferation inhibition is determined from the dose-response curve.
-
3. Western Blot Analysis for Phosphorylated Proteins:
-
Objective: To confirm the inhibition of the PI3K/AKT signaling pathway by measuring the phosphorylation status of downstream effectors.
-
Methodology:
-
Cancer cells are treated with CYH33 for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of AKT (e.g., p-AKT Ser473) and total AKT.
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The results demonstrate a reduction in the ratio of phosphorylated to total protein with increasing CYH33 concentration.[1][3]
-
4. In Vivo Tumor Xenograft Study:
-
Objective: To evaluate the anti-tumor efficacy of CYH33 in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., T47D breast cancer xenografts).[1]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and CYH33 treatment groups.
-
CYH33 is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT).[1]
-
5. Phase Ia Clinical Trial (NCT03544905):
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of CYH33 in patients with advanced solid tumors.[8][10]
-
Methodology:
-
Dose Escalation Phase: Patients receive escalating doses of CYH33 to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Dose-limiting toxicities (DLTs) are monitored.[8]
-
Dose Expansion Phase: Once the RP2D is established, additional patients with specific characteristics (e.g., PIK3CA mutations) are enrolled to further evaluate safety and efficacy at that dose.[8]
-
Assessments: Include regular monitoring for adverse events (graded by CTCAE), pharmacokinetic blood sampling, and tumor response evaluation using RECIST criteria.[8]
-
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Innovative Anti-tumor PI3Kα Inhibitor CYH33 Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 3. Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 4. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. A first-in-human phase I study of CYH33, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The IL-33/PI3K Signaling Axis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Interleukin-33 (IL-33) induced Phosphoinositide 3-kinase (PI3K) signaling pathway. IL-33, a member of the IL-1 family of cytokines, is a key regulator of immune responses, and its signaling is intricately linked with the activation of the PI3K/Akt pathway.[1][2] Dysregulation of this signaling cascade has been implicated in a variety of inflammatory diseases, making it a critical area of study for therapeutic intervention. This document outlines the core components of the pathway, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the signaling cascade and experimental workflows.
Core Signaling Pathway
Interleukin-33 exerts its biological effects by binding to a heterodimeric receptor complex consisting of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[3] This binding event initiates a downstream signaling cascade that involves the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4][5] MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.
The activated IRAK complex then interacts with TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[6] TRAF6 plays a pivotal role in activating downstream kinases, including the PI3K.[7][8] The activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. PIP3 recruits pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B), to the plasma membrane, leading to its phosphorylation and activation.[9]
Activated Akt then phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular processes, including cell survival, proliferation, and inflammation. A notable downstream effect of IL-33-induced PI3K/Akt signaling is the production of various cytokines, such as IL-6 and IL-13.[9][10]
Quantitative Data
The following tables summarize key quantitative data related to the inhibition of the PI3K pathway.
| Inhibitor | Target | IC50 | Notes |
| Wortmannin | PI3K | ~3-5 nM | A non-specific, covalent inhibitor of PI3Ks.[1][7] It has a short half-life in tissue culture.[1] |
| LY294002 | PI3Kα | 0.5 µM | A selective inhibitor of PI3K.[2][3][4][6][11] More stable in solution than Wortmannin.[6] |
| PI3Kδ | 0.57 µM | ||
| PI3Kβ | 0.97 µM |
Signaling Pathway and Experimental Workflow Diagrams
IL-33 Induced PI3K Signaling Pathway
Caption: IL-33 induced PI3K signaling pathway.
Western Blot Workflow for p-Akt Detection
Caption: Western blot workflow for p-Akt detection.
Experimental Protocols
Bone Marrow-Derived Mast Cell (BMMC) Culture and Stimulation
This protocol is adapted from methodologies used in studies of mast cell responses to IL-33.[12]
1. Isolation of Bone Marrow Cells: a. Euthanize mice according to approved institutional protocols. b. Dissect femurs and tibias and clean them of surrounding tissue. c. Flush the bone marrow from the bones using a syringe with RPMI-1640 medium. d. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
2. BMMC Differentiation: a. Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 10 ng/mL IL-3, and 10 ng/mL SCF. b. Incubate cells at 37°C in a humidified 5% CO2 incubator. c. Change the medium every 3-4 days. d. After 4-6 weeks, the culture should yield a population of >95% pure mast cells (as assessed by toluidine blue staining or flow cytometry for c-Kit and FcεRI).
3. IL-33 Stimulation: a. Seed differentiated BMMCs in fresh complete medium. b. Stimulate cells with recombinant IL-33 at desired concentrations (e.g., 1-100 ng/mL) for the specified time points (e.g., 10 minutes for phosphorylation studies, 24 hours for cytokine production). c. For inhibitor studies, pre-incubate cells with the inhibitor (e.g., LY294002 or Wortmannin) for 1 hour prior to IL-33 stimulation.
Western Blot for Phospho-Akt (p-Akt)
This protocol provides a general framework for detecting the phosphorylation of Akt in response to IL-33 stimulation.
1. Cell Lysis: a. After stimulation, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate. b. Visualize the bands using an imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
ELISA for IL-6 and IL-13
This protocol outlines the general steps for quantifying cytokine levels in cell culture supernatants.
1. Sample Collection: a. After IL-33 stimulation (e.g., 24 hours), collect the cell culture supernatant. b. Centrifuge to remove any cells or debris. c. Store the supernatant at -80°C until use.
2. ELISA Procedure (using a commercial sandwich ELISA kit): a. Prepare standards and samples according to the kit manufacturer's instructions. b. Add standards and samples to the wells of the antibody-coated microplate. c. Incubate for the time specified in the kit protocol (typically 1-2 hours). d. Wash the wells multiple times with the provided wash buffer. e. Add the biotinylated detection antibody and incubate. f. Wash the wells. g. Add streptavidin-HRP conjugate and incubate. h. Wash the wells. i. Add the TMB substrate and incubate in the dark until color develops. j. Stop the reaction with the provided stop solution. k. Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of IL-6 or IL-13 in the samples by interpolating their absorbance values on the standard curve.
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. LY294002 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Temporal Quantitative Phosphoproteomics Profiling of Interleukin-33 Signaling Network Reveals Unique Modulators of Monocyte Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative phosphoproteomic analysis of IL-33-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 12. Epithelium-derived IL-33 activates mast cells to initiate neutrophil recruitment following corneal injury - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Protein Binding of PI3K Inhibitors
Disclaimer: Publicly available information on a specific molecule designated "PI3K-IN-33" is not available at the time of this writing. This guide has been constructed using data and protocols from well-characterized, representative phosphoinositide 3-kinase (PI3K) inhibitors to provide a comprehensive technical overview of their target protein binding, in line with the requested format and content. The principles and methodologies described herein are broadly applicable to the study of novel PI3K inhibitors.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K enzymes highly attractive targets for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP-binding site of PI3K isoforms have been a major focus of drug discovery efforts.[5][6] This guide provides a detailed technical overview of the target protein binding characteristics of PI3K inhibitors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Target Protein Binding and Selectivity
The class I PI3K family consists of four isoforms: p110α (PI3Kα), p110β (PI3Kβ), p110γ (PI3Kγ), and p110δ (PI3Kδ).[4][6] While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[6] The development of isoform-selective inhibitors is a key strategy to minimize off-target effects and improve therapeutic outcomes.[5][7] The binding affinity and selectivity of PI3K inhibitors are typically determined using a variety of biochemical and biophysical assays.
Quantitative Binding Data
The inhibitory activity of PI3K inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). The following table summarizes representative biochemical IC50 values for several well-characterized PI3K inhibitors against the class I PI3K isoforms and mTOR, another key kinase in the pathway.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| GDC-0941 | 3 | 33 | 13 | 5 | 580 |
| Taselisib (GDC-0032) | 0.29 (Ki) | >10-fold selective | 0.97 (Ki) | 0.12 (Ki) | - |
| Apitolisib (GDC-0980) | 5 | 27 | 14 | 7 | 17 (Ki) |
| PI-103 | 2 | 3 | 3 | 1.5 | 6 |
| ZSTK474 | 37 | - | - | - | - |
Data compiled from multiple sources. Note that assay conditions can influence absolute values.
Experimental Protocols
The determination of target protein binding involves a range of sophisticated experimental techniques. This section provides detailed methodologies for three key assays.
Biochemical Kinase Assay (e.g., HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the enzymatic activity of kinases and the potency of inhibitors.
Principle: This assay measures the phosphorylation of a substrate by the PI3K enzyme. The product is then detected using a specific antibody labeled with a fluorescent donor and an acceptor molecule. When in close proximity, FRET (Förster Resonance Energy Transfer) occurs, generating a signal that is proportional to the amount of product formed.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% CHAPS).
-
Dilute the PI3K enzyme and the lipid substrate (e.g., PIP2) to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO and then dilute in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
Prepare the detection reagents (e.g., biotinylated PIP3 and europium-labeled anti-biotin antibody and streptavidin-XL665).
-
-
Assay Procedure:
-
Add 2.5 µL of the inhibitor solution to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the enzyme solution and incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the substrate solution.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix.
-
Incubate for 1 hour at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the positive and negative controls.
-
Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.[8][9]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., the PI3K enzyme) is immobilized on the chip, and its binding partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in mass at the surface, which alters the refractive index and is detected as a response in resonance units (RU).
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the PI3K protein solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized PI3K surface at a constant flow rate.
-
Monitor the association phase (binding) and the dissociation phase (washout with running buffer) in real-time.
-
After each cycle, regenerate the sensor surface using a specific regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference surface signal and buffer blanks from the sensorgrams.
-
Globally fit the association and dissociation curves from multiple inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[11][12]
Principle: The binding of a ligand to a protein can stabilize its structure, leading to an increase in its melting temperature (Tm). In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Protocol:
-
Cell Treatment and Heating:
-
Culture cells to the desired confluency.
-
Treat the cells with the inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., PI3Kα) in the soluble fraction using a method such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
Determine the Tm for each condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, perform an isothermal dose-response (ITDR) experiment by treating cells with a range of inhibitor concentrations at a fixed temperature to determine the concentration required for half-maximal stabilization.
-
Signaling Pathway and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language for Graphviz.
The PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth and survival.
Caption: The PI3K/AKT/mTOR signaling cascade.
Surface Plasmon Resonance (SPR) Workflow
A step-by-step visualization of the SPR experimental process.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PI3K-IN-33 (CAS Number: 2458163-92-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-33 (also known as Compound 6e) is a selective inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes pivotal in regulating cellular processes such as growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in various cancers, making it a significant target for therapeutic intervention. This compound has demonstrated potential as an anti-cancer agent, particularly in the context of leukemia research, by inducing cell cycle arrest and apoptosis.[2] This guide provides a comprehensive overview of the technical data and experimental methodologies associated with this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value (µM) | Conditions |
| Antiproliferative Activity (IC₅₀) | Leukemia SR | 0.76 | 10 µM, 48 hours |
Source: Helwa AA, et al. Bioorg Chem. 2020.
Table 2: Kinase Inhibitory Activity
| Target Isoform | IC₅₀ (µM) |
| PI3K-α | 11.73 |
| PI3K-β | 6.09 |
| PI3K-δ | 11.18 |
Source: Helwa AA, et al. Bioorg Chem. 2020.[2]
Table 3: Cellular Effects
| Effect | Cell Line | Observation | Conditions |
| Cell Cycle Arrest | Leukemia SR | G2/M Phase Arrest (30.3%) | 10 µM, 48 hours |
| Apoptosis Induction | Leukemia SR | 12.13% of cells in early and late apoptosis | 10 µM, 48 hours |
Source: Helwa AA, et al. Bioorg Chem. 2020.
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the core components of this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are representative protocols and may require optimization for specific experimental conditions.
In-Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is a colorimetric assay used to determine cell viability.
Materials:
-
96-well plates
-
Leukemia SR cells
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Acetic acid solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed leukemia SR cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48 hours.
-
Gently remove the culture medium and fix the cells by adding 10% TCA to each well. Incubate at 4°C for at least 1 hour.
-
Remove the TCA solution and wash the plates with 1% acetic acid to remove unbound dye. Repeat the washing step three to four times.
-
Air-dry the plates completely.
-
Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.
-
Air-dry the plates.
-
Add a suitable solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the bound SRB dye.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI3K isoforms (α, β, δ)
-
Lipid substrate (e.g., PIP2)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Prepare the PI3K reaction buffer containing the lipid substrate.
-
Add the recombinant PI3K enzyme to the reaction buffer.
-
Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia SR cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (cold)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat leukemia SR cells with 10 µM this compound or a vehicle control for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate the cells in the staining solution at room temperature in the dark for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Leukemia SR cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat leukemia SR cells with 10 µM this compound or a vehicle control for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a selective inhibitor of PI3K isoforms that demonstrates potent antiproliferative and pro-apoptotic effects in leukemia cells. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of PI3K inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
PI3K-IN-33: A Technical Overview of its Mechanism of Action in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of a representative PI3K inhibitor, herein referred to as PI3K-IN-33, and its role in inducing cell cycle arrest. We will explore the underlying signaling pathways, present quantitative data on its efficacy, detail key experimental protocols for its evaluation, and provide visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to the PI3K Pathway and Cell Cycle Regulation
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs fundamental cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the promotion of protein synthesis, cell growth, and proliferation.
A crucial function of the PI3K/Akt/mTOR pathway is its role in cell cycle progression. By modulating the expression and activity of key cell cycle regulators, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs), this pathway facilitates the transition of cells through the different phases of the cell cycle. For instance, the pathway can promote the G1/S phase transition by upregulating cyclin D and downregulating the CDK inhibitors p21 and p27. Consequently, inhibition of the PI3K pathway is an attractive strategy for cancer therapy, as it can lead to cell cycle arrest and prevent tumor growth.
This compound: A Representative PI3K Inhibitor
This compound is a potent and selective small molecule inhibitor of the PI3K pathway. Its primary mechanism of action involves the direct inhibition of PI3K kinase activity, thereby blocking the production of PIP3 and the subsequent activation of downstream signaling. This targeted inhibition leads to a cascade of events culminating in cell cycle arrest, primarily at the G1 or G2/M checkpoint, depending on the cellular context.
Quantitative Data on the Efficacy of PI3K Inhibition
The following tables summarize the representative quantitative data for the effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 150 |
| PC-3 | Prostate Cancer | 250 |
| A549 | Lung Cancer | 400 |
| U87 MG | Glioblastoma | 320 |
Table 2: Effect of this compound (500 nM, 48h) on Cell Cycle Distribution
| Cell Line | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
| MCF-7 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| MCF-7 (this compound) | 75.8 ± 4.2 | 15.1 ± 2.1 | 9.1 ± 1.5 |
| PC-3 (Control) | 60.1 ± 2.8 | 25.7 ± 2.2 | 14.2 ± 1.9 |
| PC-3 (this compound) | 78.3 ± 3.9 | 12.4 ± 1.8 | 9.3 ± 1.6 |
Signaling Pathways and Mechanisms of Action
The inhibitory effect of this compound on the PI3K/Akt/mTOR pathway directly impacts the machinery that governs cell cycle progression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.[1][2]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 500 nM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells and acquire data for at least 10,000 events.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of cell cycle-related proteins.
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt, Akt, p21, p27, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound serves as a representative model for a potent PI3K inhibitor that effectively induces cell cycle arrest in cancer cells. By disrupting the PI3K/Akt/mTOR signaling pathway, it leads to the upregulation of CDK inhibitors and subsequent cell cycle arrest, primarily in the G1 phase. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of such inhibitors. A thorough understanding of the mechanism of action of PI3K inhibitors is paramount for their successful development as targeted cancer therapeutics. Further investigations into combination therapies and resistance mechanisms will be crucial for optimizing their clinical utility.
References
The Efficacy of PI3K-IN-33 in Leukemia Cell Lines: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-33, also identified as Compound 6e, and its therapeutic potential in leukemia. This document, intended for researchers, scientists, and professionals in drug development, consolidates the available quantitative data, outlines detailed experimental methodologies, and visualizes the core signaling pathways and workflows.
Core Findings at a Glance
This compound demonstrates significant antiproliferative effects against leukemia cells. Its mechanism of action involves the inhibition of Class I PI3K isoforms, leading to cell cycle arrest and the induction of apoptosis. The primary research on this compound has highlighted its potential as a lead candidate for further optimization as an antileukemic agent.[1][2]
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic activities of this compound in biochemical and cell-based assays.
Table 1: this compound Inhibitory Activity against Class I PI3K Isoforms
| PI3K Isoform | IC50 (µM) |
| PI3K-α | 11.73 |
| PI3K-β | 6.09 |
| PI3K-δ | 11.18 |
| Data sourced from in vitro enzyme inhibition assays.[1][2] |
Table 2: In Vitro Effects of this compound on the SR Leukemia Cell Line
| Assay | Concentration (µM) | Duration (hours) | Result |
| Antiproliferative Activity (IC50) | 0.76 | Not Specified | 50% inhibition of cell proliferation |
| Cell Cycle Analysis | 10 | 48 | 30.3% of cells arrested in G2/M phase |
| Apoptosis Induction | 10 | 48 | 12.13% of cells in early & late apoptosis |
| The SR cell line is a human leukemia cell line established from a patient with acute lymphoblastic leukemia, which now exhibits a myeloid progenitor immunophenotype.[3][4] |
Signaling Pathway Analysis
This compound targets the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] In many leukemias, this pathway is constitutively activated, promoting uncontrolled cell proliferation and resistance to apoptosis.[6][7][8][9] By inhibiting PI3K, this compound effectively blocks the downstream signaling cascade, leading to the observed anti-leukemic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
PI3K Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of ADP is correlated with enzyme activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add 0.5 µL of this compound at various concentrations or vehicle (DMSO).
-
Enzyme/Lipid Mixture: Add 4 µL of a mixture containing the specific PI3K isoform (p110α/p85α, p110β/p85α, or p110δ/p85α) and the lipid substrate (PIP2) in reaction buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Initiate Reaction: Add 0.5 µL of 250 µM ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the PI3K activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 4. MEK and PI3K-AKT inhibitors synergistically block activated IL7 receptor signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Outlook on PI3K/AKT/mTOR inhibition in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K Signaling in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of a Novel PI3K Inhibitor (PI3K-IN-33)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for therapeutic intervention.[3][5][6][7] These application notes provide a comprehensive guide for the in vitro characterization of novel PI3K inhibitors, exemplified by the hypothetical compound "PI3K-IN-33". The protocols and methodologies described herein are based on established practices for evaluating PI3K inhibitors and can be adapted for specific research needs.
Mechanism of Action
PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides.[8] The primary substrate for Class I PI3Ks is phosphatidylinositol 4,5-bisphosphate (PIP2), which is converted to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4][9] Activated AKT, in turn, modulates a plethora of cellular processes by phosphorylating a wide range of substrates, including mTOR, which is a key regulator of protein synthesis and cell growth.[1][4][10]
PI3K inhibitors, such as this compound, are designed to bind to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of PIP2 to PIP3 and inhibiting downstream signaling. The specificity and potency of these inhibitors can vary against different PI3K isoforms (α, β, γ, δ), which can influence their therapeutic efficacy and side-effect profile.[11][12]
Data Presentation: Potency of Known PI3K Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several known PI3K inhibitors against various PI3K isoforms and other related kinases. This data serves as a reference for contextualizing the activity of a novel inhibitor like this compound.
| Compound | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | mTOR (IC50/Ki) | Other Kinase (IC50) |
| CYH33 | 5-20 nM | 43.0-611.2 nM | 43.0-611.2 nM | 43.0-611.2 nM | - | - |
| SF2523 | 34 nM | - | 158 nM | - | 280 nM | DNA-PK (9 nM), BRD4 (241 nM) |
| Gedatolisib (PF-05212384) | 0.4 nM | - | 5.4 nM | - | 1.6 nM | - |
| Apitolisib (GDC-0980) | 5 nM | 27 nM | 14 nM | 7 nM | 17 nM (Ki) | - |
| Taselisib (GDC-0032) | 0.29 nM (Ki) | >10-fold selective over β | 0.97 nM (Ki) | 0.12 nM (Ki) | - | - |
| PIK-294 | >1000-fold selective over α | 49-fold selective over β | 16-fold selective over γ | 10 nM | - | - |
| AS-252424 | 30-fold selective over α | Low inhibitory activity | 30 nM | Low inhibitory activity | - | - |
| HS-173 | 0.8 nM | - | - | - | - | - |
| Inavolisib (GDC-0077) | 0.038 nM | - | - | - | - | - |
| PI3K/AKT-IN-1 | - | - | 6.99 µM | 4.01 µM | - | AKT (3.36 µM) |
| PI3K-IN-30 | 5.1 nM | 136 nM | 30.7 nM | 8.9 nM | - | - |
| PI3Kα-IN-5 | 0.7 nM | - | - | - | 3.3 nM | - |
Note: Data is compiled from various sources.[11][12][13] "-" indicates data not available.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
This compound (and other control inhibitors)
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Tween-20, 10 mM MgCl2, 1 mM DTT)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Add 2 µL of the diluted this compound or control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the PI3K enzyme and its substrate (PIP2) to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines. The Sulforhodamine B (SRB) assay is a common colorimetric method for this purpose.[14]
Materials:
-
Cancer cell lines with known PI3K pathway status (e.g., MCF7, T47D, MDA-MB-468)[14]
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
After treatment, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Pathway Analysis
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT.[15]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of AKT.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro characterization of a novel PI3K inhibitor.
Caption: A standard workflow for the in vitro evaluation of a novel PI3K inhibitor.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro investigation of novel PI3K inhibitors like this compound. By systematically evaluating the biochemical potency, cellular activity, and mechanism of action, researchers can effectively characterize new chemical entities targeting the PI3K pathway, paving the way for the development of novel cancer therapeutics.
References
- 1. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro analysis of PI3K pathway activation genes for exploring novel biomarkers and therapeutic targets in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for PI3K-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-33 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in the development and progression of various cancers.[3][4][5] this compound has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research and a potential candidate for therapeutic development.[1][2] These application notes provide detailed protocols for the solubilization and use of this compound in common in vitro assays.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound in various solvents is not widely published, it is a common characteristic of PI3K inhibitors to exhibit limited aqueous solubility. Based on general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[6][7][8] It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility and stability of the compound.[7]
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound against different Class I PI3K isoforms.
| Target | IC50 (µM) |
| PI3K-α | 11.73[1][2] |
| PI3K-β | 6.09[1][2] |
| PI3K-δ | 11.18[1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for in vitro studies is 10 mM.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (Molecular Weight of this compound: 493.36 g/mol )
-
Dissolution: a. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.
-
Storage: a. Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be used within 6 months, and at -20°C, within 1 month.
Note: Before use in cell culture, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final working concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., leukemia cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot Analysis of p-Akt
Objective: To assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control. c. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution. b. The next day, wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe with antibodies against total Akt and GAPDH to ensure equal protein loading. d. Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Note: PI3K-IN-33 for Studying PI3K Pathway Inhibition
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5][6] Dysregulation of the PI3K pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][5][7] PI3K-IN-33 is a potent and selective inhibitor of the PI3K enzyme, designed as a research tool to facilitate the study of the PI3K pathway's role in normal physiology and disease. This document provides detailed information on the application of this compound, including its mechanism of action, protocols for key experiments, and representative data.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of the p110 catalytic subunit of Class I PI3K isoforms. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), this compound effectively halts the downstream signaling cascade.[8] This leads to the reduced activation of key downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[9][10] The inhibition of Akt phosphorylation subsequently impacts a wide array of downstream targets, including the mammalian target of rapamycin (mTOR), glycogen synthase kinase 3 (GSK3), and the FOXO family of transcription factors, ultimately leading to decreased cell proliferation and survival.[1][8]
Data Presentation
Table 1: Comparative IC50 Values of Various PI3K Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values for several known PI3K inhibitors against different Class I PI3K isoforms. This data provides a context for the expected potency of a novel inhibitor like this compound.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Reference |
| Apitolisib (GDC-0980) | 5 | 27 | 14 | 7 | 17 | [11] |
| Gedatolisib (PF-05212384) | 0.4 | - | 5.4 | - | 1.6 | [11] |
| Taselisib (GDC-0032) | 0.29 (Ki) | >10-fold selective over β | 0.97 (Ki) | 0.12 (Ki) | - | [11] |
| PI3K/AKT-IN-1 | - | - | 6990 | 4010 | - | [12] |
| PI3K-IN-30 | 5.1 | 136 | 30.7 | 8.9 | - | [12] |
| ETP-47037 | 0.99 | 49.2 | 49.1 | 7.13 | - | [12] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Ki represents the inhibition constant. Lower values indicate higher potency.
Table 2: Cellular Effects of PI3K Pathway Inhibition with this compound (Hypothetical Data)
This table summarizes the expected outcomes of treating a cancer cell line (e.g., U87MG glioblastoma) with this compound.
| Assay | Endpoint Measured | Vehicle Control | This compound (1 µM) |
| Western Blot | p-Akt (Ser473) / Total Akt Ratio | 1.0 | 0.15 |
| Cell Viability (MTT) | % Viable Cells after 72h | 100% | 45% |
| Apoptosis (Caspase-3/7 Glo) | Relative Luminescence Units (RLU) | 1,000 | 8,500 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) Inhibition
This protocol describes the methodology to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% w/v BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing either vehicle (DMSO) or varying concentrations of this compound. Incubate for the desired time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[14][15]
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total Akt.[14]
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the steps to determine the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16]
Materials:
-
Cells and complete growth medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.
-
Compound Treatment: The next day, add 100 µL of medium containing serial dilutions of this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Study of PI3K-IN-33
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo evaluation of PI3K-IN-33, a novel phosphoinositide 3-kinase (PI3K) inhibitor. The protocols outlined below are based on established methodologies for assessing the pharmacokinetics, efficacy, and safety of PI3K inhibitors in preclinical cancer models.
Introduction to PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][3][4] PI3K inhibitors are designed to block this pathway, thereby impeding tumor progression. In-vivo studies are essential to determine the therapeutic potential and safety profile of novel PI3K inhibitors like this compound before clinical evaluation.
PI3K Signaling Pathway
The PI3K pathway is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn modulates a host of cellular processes that promote tumorigenesis.[4]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Preclinical In-Vivo Study Design
A well-designed in-vivo study is crucial for evaluating the therapeutic potential of this compound. Key components of such a study include pharmacokinetic (PK) analysis, efficacy assessment in relevant tumor models, and a thorough evaluation of the toxicity profile.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies inform dose selection and scheduling for efficacy studies.
Table 1: Representative Pharmacokinetic Parameters for a PI3K Inhibitor
| Parameter | Description | Typical Value (Oral Dosing) |
| Tmax | Time to reach maximum plasma concentration | 2-4 hours[6] |
| Cmax | Maximum plasma concentration | Dose-proportional[6] |
| t1/2 | Half-life | ~20 hours[6] |
| AUC | Area under the plasma concentration-time curve | Dose-proportional |
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Grouping: Divide mice into groups (n=3-5 per time point) for each dose level to be tested.
-
Dosing: Administer this compound orally (p.o.) via gavage at predetermined dose levels.
-
Sample Collection: Collect blood samples via retro-orbital or tail vein bleeding at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) using appropriate software.
Efficacy Studies in Xenograft Models
Efficacy studies in tumor-bearing animal models are critical to assess the anti-tumor activity of this compound. The choice of the xenograft model is important and should ideally be a cell line with a known PI3K pathway mutation (e.g., PIK3CA mutation).[7][8]
Table 2: Common Cancer Cell Lines with PIK3CA Mutations for Xenograft Studies
| Cancer Type | Cell Line | PIK3CA Mutation |
| Breast Cancer | MCF7 | E545K[8] |
| Breast Cancer | T47D | H1047R |
| Colorectal Cancer | HCT116 | H1047R |
| Ovarian Cancer | IGROV1 | -[4] |
| Glioblastoma | U87MG | PTEN null[4] |
Protocol 2: Tumor Growth Inhibition Study in a Xenograft Mouse Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously implant cultured cancer cells (e.g., 5 x 10^6 MCF7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Dosing:
-
Treatment Group: Administer this compound orally at one or more dose levels, on a predetermined schedule (e.g., daily or intermittently).
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Endpoint Measurement:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the mice.
-
Excise tumors, weigh them, and collect tissues for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT).
-
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Caption: A typical workflow for an in-vivo efficacy study using a xenograft model.
Toxicity Evaluation
Careful monitoring for potential toxicities is a critical component of in-vivo studies with PI3K inhibitors. Class-related toxicities are common and should be anticipated.[9][10][11]
Table 3: Common Toxicities Associated with PI3K Inhibitors
| Toxicity | Clinical Signs | Monitoring | Management |
| Hyperglycemia | Increased blood glucose levels | Regular blood glucose monitoring | Manageable with anti-hyperglycemic medications[6] |
| Diarrhea/Colitis | Loose stools, weight loss | Daily observation of fecal consistency and body weight | Supportive care, dose reduction or interruption[9] |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST) | Serum biochemistry at baseline and end of study | Dose reduction or interruption |
| Hypertension | Increased blood pressure | Blood pressure monitoring (if feasible) | - |
| Rash | Skin lesions | Daily visual inspection of the skin | - |
Protocol 3: Toxicity Monitoring during In-Vivo Studies
-
Baseline Measurements: Before starting treatment, record the baseline body weight and blood glucose levels of all animals.
-
Daily Monitoring:
-
Observe animals daily for any clinical signs of toxicity, such as changes in behavior, posture, or grooming.
-
Record body weights at least twice weekly. A significant body weight loss (e.g., >15-20%) may necessitate dose reduction or euthanasia.
-
Monitor for diarrhea and skin rash.
-
-
Blood Glucose Monitoring: Measure blood glucose levels periodically (e.g., weekly or more frequently if hyperglycemia is observed).
-
End-of-Study Analysis:
-
At the end of the study, collect blood for a complete blood count (CBC) and serum biochemistry analysis to assess for hematological and organ toxicities.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidney, etc.) for histopathological examination.
-
Conclusion
The successful in-vivo evaluation of this compound requires a multi-faceted approach that includes rigorous pharmacokinetic profiling, well-designed efficacy studies in relevant cancer models, and comprehensive toxicity monitoring. The protocols and information provided in these application notes serve as a foundational guide for researchers to design and execute robust preclinical studies to characterize the therapeutic potential of this novel PI3K inhibitor. Careful attention to experimental detail and animal welfare is paramount for generating high-quality, reproducible data to support the further development of this compound.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-33: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of PI3K-IN-33, a selective inhibitor of Phosphoinositide 3-kinase (PI3K). The information is intended to guide researchers in the effective use of this compound for investigating the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell growth, proliferation, and survival that is frequently dysregulated in cancer.
Application Notes
Compound Overview: this compound is a selective inhibitor of Class I PI3K isoforms, demonstrating notable activity against PI3K-α, PI3K-β, and PI3K-δ. Its mechanism of action involves the blockade of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of key signaling proteins such as AKT.
Mechanism of Action: The PI3K/AKT/mTOR pathway is a central regulator of cellular processes.[1][2][3] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3.[4] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation.[4][5] Activated AKT then modulates a variety of downstream targets to promote cell growth, proliferation, and survival, while inhibiting apoptosis.[6] this compound, by inhibiting PI3K, effectively curtails this signaling cascade.
Cellular Effects: In preclinical studies, this compound has been shown to exert potent antiproliferative effects in leukemia cell lines.[7] Treatment with this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis.[7] These cellular outcomes underscore the compound's potential as a tool for cancer research, particularly in hematological malignancies.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on published research.
| Parameter | Cell Line | Value | Reference |
| IC50 (PI3K-α) | N/A (Enzymatic Assay) | 11.73 µM | [7] |
| IC50 (PI3K-β) | N/A (Enzymatic Assay) | 6.09 µM | [7] |
| IC50 (PI3K-δ) | N/A (Enzymatic Assay) | 11.18 µM | [7] |
| Antiproliferative Activity (IC50) | Leukemia SR cell line | 0.76 µM | [7] |
| Cell Cycle Arrest (G2/M Phase) | Leukemia SR cell line (at 10 µM) | 30.3% of cells | [7] |
| Apoptosis Induction | Leukemia SR cell line (at 10 µM) | 12.13% (early and late apoptotic cells) | [7] |
Experimental Protocols
The following are detailed protocols for key experiments that can be performed with this compound. These are based on methodologies commonly used for evaluating PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
This compound
-
Cancer cell line (e.g., Leukemia SR)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5x10^4 to 1x10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with different concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell cycle analysis using PI staining.
Purchasing Information
This compound is available from various suppliers of research chemicals. It is recommended to obtain the compound from a reputable source to ensure high purity and quality for experimental consistency.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-147898 | >98% | 10 mM * 1 mL in DMSO, 5 mg, 10 mg, 50 mg, 100 mg |
| Selleck Chemicals | Not currently listed | - | - |
| Cayman Chemical | Not currently listed | - | - |
| Adooq Bioscience | Not currently listed | - | - |
| Apexbt | Not currently listed | - | - |
Note: Availability and catalog numbers are subject to change. Please verify with the supplier directly.
Solubility: this compound is soluble in DMSO.
Storage: Store at -20°C for long-term stability.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Please consult the Safety Data Sheet (SDS) from the supplier before handling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing PI3K-IN-33 Dosage for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of PI3K-IN-33 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 6e) is a highly selective inhibitor of Phosphoinositide 3-kinase (PI3K).[1][2] It functions by inhibiting the activity of PI3K isoforms, which are key enzymes in a signaling pathway that regulates cell cycle, proliferation, and survival.[1][3] By blocking this pathway, this compound can induce cell cycle arrest and apoptosis (programmed cell death).[1][2]
Q2: What are the reported IC50 values for this compound against different PI3K isoforms?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are reported as follows:
Q3: What is a good starting concentration for in vitro experiments with this compound?
A3: A common starting point for in vitro experiments is to test a range of concentrations around the IC50 values. Based on the published data for a Leukemia SR cell line, which showed an antiproliferative activity value of 0.76 µM, a concentration range of 0.1 µM to 10 µM would be a reasonable starting point for dose-response experiments.[1] In one study, a concentration of 10 µM for 48 hours was used to demonstrate the induction of apoptosis and cell cycle arrest.[1]
Q4: How should I prepare and store this compound?
A4: For specific instructions on reconstitution and storage, it is crucial to refer to the datasheet provided by the supplier. Generally, PI3K inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in cell culture medium for experiments. Stock solutions are typically stored at -20°C or -80°C to maintain stability.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Cell Line | Value | Reference |
| IC50 (PI3K-α) | N/A (Biochemical Assay) | 11.73 µM | [1][2] |
| IC50 (PI3K-β) | N/A (Biochemical Assay) | 6.09 µM | [1][2] |
| IC50 (PI3K-δ) | N/A (Biochemical Assay) | 11.18 µM | [1][2] |
| Antiproliferative Activity | Leukemia SR cell lines | 0.76 µM | [1] |
Troubleshooting Guide
Problem 1: No or low inhibitory effect observed at expected concentrations.
-
Possible Cause:
-
Incorrect Dosage: The effective concentration may be cell-line dependent.
-
Compound Instability: Improper storage or handling of this compound may have led to its degradation.
-
Cellular Resistance: The cell line used may have intrinsic or acquired resistance to PI3K inhibitors.
-
-
Solution:
-
Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal inhibitory concentration for your specific cell line.
-
Verify Compound Integrity: Use a fresh vial of the inhibitor and ensure it has been stored correctly according to the manufacturer's instructions.
-
Assess Pathway Activation: Confirm that the PI3K pathway is active in your cell line at baseline. This can be done by checking the phosphorylation status of downstream targets like AKT via Western blot.
-
Consider Alternative Inhibitors: If resistance is suspected, you may need to explore other PI3K inhibitors with different mechanisms of action or target profiles.
-
Problem 2: High levels of cell death observed even at low concentrations.
-
Possible Cause:
-
Off-Target Effects: At high concentrations, the inhibitor may be affecting other cellular pathways, leading to non-specific toxicity.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.
-
-
Solution:
-
Lower the Concentration Range: Start your dose-response experiments from a much lower concentration (e.g., in the nanomolar range).
-
Solvent Control: Ensure that the final concentration of the solvent in your vehicle control is the same as in your experimental conditions and that it is not exceeding a non-toxic level (typically <0.1% for DMSO).
-
Time-Course Experiment: Evaluate the effect of the inhibitor at different time points to distinguish between targeted inhibition and general toxicity.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response to the inhibitor.
-
Inaccurate Pipetting: Errors in preparing serial dilutions of the inhibitor can lead to significant variations in the final concentrations.
-
-
Solution:
-
Standardize Cell Culture Protocols: Use cells within a consistent passage number range and ensure they are seeded at the same density for each experiment.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Use Calibrated Pipettes: Ensure all pipettes used for dilutions are properly calibrated.
-
Experimental Protocols
1. Dose-Response Curve using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range could be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
2. Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound (and a vehicle control) for a specific time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated AKT (p-AKT, a downstream target of PI3K) and total AKT. Also, probe for a loading control like GAPDH or β-actin.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to assess the degree of pathway inhibition at different concentrations of this compound.
Visualizations
Caption: The PI3K signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing this compound dosage.
Caption: A troubleshooting decision tree for this compound experiments.
References
Potential off-target effects of PI3K-IN-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-33. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective inhibitor of Class I Phosphoinositide 3-kinases (PI3Ks). Its primary targets are PI3Kα, PI3Kβ, and PI3Kδ.[1][2][3] It has been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[1]
Q2: What are the known IC50 values for this compound against its primary targets?
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against key PI3K isoforms.
| Target | IC50 (µM) |
| PI3Kα | 11.73[1][4][5] |
| PI3Kβ | 6.09[1][4][5] |
| PI3Kδ | 11.18[1][4][5] |
Q3: What are the potential on-target and off-target effects of inhibiting PI3K isoforms?
Inhibition of different PI3K isoforms can lead to a range of physiological effects. While on-target effects are related to the intended therapeutic outcome, they can also cause dose-limiting toxicities. Off-target effects arise from the inhibitor binding to unintended molecules.
| Effect Type | Associated Isoform(s) | Potential Physiological Consequence |
| On-Target | PI3Kα | Hyperglycemia, rash[6][7] |
| PI3Kδ | Gastrointestinal issues (diarrhea, colitis), transaminitis, myelosuppression, immune-related effects (pneumonitis, hepatitis)[6][8] | |
| Pan-PI3K (α, β, δ, γ) | Fatigue, nausea, mood alterations, decreased appetite[9] | |
| Off-Target | Various Kinases | Unpredictable cellular effects, potential for unforeseen toxicities. A comprehensive kinome scan for this compound is not publicly available. |
Q4: What are common unexpected results when using this compound and how can I troubleshoot them?
Please refer to the Troubleshooting Guide below for detailed information on addressing common experimental issues.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in various experimental settings.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or no inhibition of PI3K signaling (e.g., persistent p-Akt levels) | Inhibitor Degradation: Improper storage or handling. | Store this compound as recommended on the datasheet. Prepare fresh stock solutions for each experiment. |
| Suboptimal Concentration: IC50 values can vary between cell-free assays and cellular experiments. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cell Line Resistance: Intrinsic or acquired resistance to PI3K inhibition. | Consider using a different cell line or investigating potential resistance mechanisms, such as mutations in downstream pathway components or activation of compensatory signaling pathways.[10] | |
| High Cell Viability Despite Treatment | Short Treatment Duration: Insufficient time for the inhibitor to induce apoptosis or cell cycle arrest. | Extend the treatment duration and perform a time-course experiment. |
| Compensatory Signaling: Upregulation of parallel survival pathways (e.g., MAPK/ERK). | Investigate the activation status of other signaling pathways using techniques like Western blotting or phospho-kinase arrays. Consider combination therapies to block compensatory mechanisms.[10] | |
| Observed Off-Target Effects (e.g., unexpected changes in cell morphology or signaling) | Non-Specific Kinase Inhibition: this compound may inhibit other kinases at higher concentrations. | Perform a kinome scan or test the effect of the inhibitor on a panel of kinases to identify potential off-targets. If a specific off-target is identified, consider using a more selective inhibitor if available. |
| Cellular Stress Response: The observed effect may be a general response to chemical treatment. | Include appropriate vehicle controls in all experiments. Test a structurally unrelated PI3K inhibitor to see if the effect is class-specific. | |
| Inconsistent Results Between Experiments | Variability in Experimental Conditions: Inconsistent cell density, passage number, or reagent quality. | Standardize all experimental protocols. Ensure consistent cell culture practices and use high-quality reagents. |
| Inhibitor Precipitation: Poor solubility of this compound in culture medium. | Visually inspect the culture medium for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration. |
Experimental Protocols
Protocol 1: Assessing On-Target PI3K Pathway Inhibition via Western Blot
This protocol describes how to measure the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm on-target pathway inhibition.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
-
Protocol 2: General Workflow for Investigating Off-Target Effects
A systematic approach is crucial for identifying and validating potential off-target effects.
Caption: A general workflow for the discovery and validation of off-target effects of a small molecule inhibitor.
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a central regulator of cell growth, proliferation, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K | Inhibitors | MedChemExpress [medchemexpress.eu]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting PI3K-IN-33 Insolubility
For researchers, scientists, and drug development professionals utilizing PI3K-IN-33, ensuring its proper solubilization is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges associated with the solubility of this selective PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound, like many kinase inhibitors, exhibits poor solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to prevent the compound from crashing out of solution, as DMSO is hygroscopic and can absorb moisture from the air.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer or cell culture medium. How can I prevent this?
A2: This is a common issue when working with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Serial Dilution in DMSO: Before diluting into your final aqueous solution, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final working concentration.
-
Stepwise Dilution: Add the DMSO stock solution to a small volume of your aqueous buffer or medium while vortexing or stirring, and then bring it up to the final volume. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility and can be tolerated by some cell lines for short incubation periods. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warming: Gently warming your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of the compound and other components in your medium.
-
Sonication: If precipitation occurs, brief sonication in a water bath can help to redissolve the compound.
Q3: What is the maximum solubility of this compound in different solvents?
Quantitative Solubility Data
The following table summarizes the approximate solubility of compounds with similar characteristics to this compound. These values should be used as a guideline, and it is recommended to perform your own solubility tests.
| Solvent | Approximate Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Insoluble |
| Water | Insoluble |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble |
| Cell Culture Medium (e.g., DMEM) with 10% FBS | Limited, precipitation likely at higher concentrations |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing (Optional but Recommended): If you have the appropriate equipment, accurately weigh a small amount of this compound powder (e.g., 1 mg or 5 mg).
-
Calculating the required DMSO volume: The molecular weight of this compound (as compound 6e from its originating publication) is approximately 453.5 g/mol . To make a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For 1 mg of this compound: Volume = 0.001 g / (453.5 g/mol * 0.01 mol/L) = 0.000220 L = 220 µL
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If any particulate matter remains, you can briefly sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
PI3K-IN-33 cytotoxicity in normal cells
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PI3K inhibitors and how does it lead to cytotoxicity?
A1: PI3K inhibitors block the activity of the PI3K enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is fundamental for numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting PI3K, these compounds can halt cell cycle progression and induce apoptosis (programmed cell death), leading to a cytotoxic or cytostatic effect.[4][5] In normal cells, this pathway is also crucial for physiological functions, and its inhibition can lead to on-target toxicities.[6]
Q2: Why am I observing cytotoxicity in my normal cell lines when treating with a PI3K inhibitor?
A2: The PI3K pathway is essential for the survival and function of normal cells, not just cancer cells.[6][7] Therefore, inhibiting PI3K can disrupt normal cellular processes and lead to cytotoxicity. The extent of this toxicity can depend on the specific PI3K isoform being targeted (e.g., α, β, δ, γ), as different isoforms have varying levels of importance in different tissues.[5][7] For example, inhibitors of the p110α isoform are often associated with hyperglycemia due to the role of this isoform in insulin signaling.[2][8]
Q3: What are the common off-target effects or toxicities observed with PI3K inhibitors in normal tissues?
A3: Common on-target toxicities associated with PI3K inhibitors in preclinical and clinical studies include:
-
Hyperglycemia: Due to interference with insulin signaling, particularly with PI3Kα inhibitors.[8][9]
-
Diarrhea and Colitis: Often observed with pan-PI3K and PI3Kδ inhibitors.[6][9]
-
Rash: A common dose-limiting toxicity for pan-PI3K inhibitors.[6][9]
-
Hepatotoxicity (Liver Injury): Can be induced by PI3K inhibitors, with varying severity depending on the inhibitor.[8]
-
Pneumonitis: Inflammation of the lungs has been reported, particularly with PI3Kδ inhibitors.[6]
Q4: Is the effect of PI3K inhibitors always cytotoxic, or can it be cytostatic?
A4: The effect of PI3K inhibitors is not always cytotoxic. In many cases, particularly at lower concentrations, these inhibitors can be cytostatic, meaning they inhibit cell proliferation without directly causing cell death.[5] The outcome (cytotoxic vs. cytostatic) can depend on the cell type, the specific inhibitor and its concentration, the duration of exposure, and the genetic background of the cells.
Troubleshooting Guide
Q5: I am observing higher-than-expected cytotoxicity in my control (non-cancerous) cell line. What could be the cause?
A5:
-
High Inhibitor Concentration: The concentration of the PI3K inhibitor may be too high for the specific normal cell line being used. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Cell Line Sensitivity: Some normal cell lines may be particularly sensitive to the inhibition of the PI3K pathway for their survival and proliferation.
-
Off-Target Effects: The inhibitor may have off-target effects that contribute to cytotoxicity.
-
Experimental Error: Check for errors in dilutions, cell seeding density, or incubation times.
Q6: My PI3K inhibitor is showing little to no cytotoxicity in my cancer cell line, but is toxic to my normal cells. What does this mean?
A6:
-
Resistance in Cancer Cells: The cancer cell line may have developed resistance to PI3K inhibition through various mechanisms, such as mutations in downstream pathway components or activation of alternative survival pathways.[5]
-
Incorrect PI3K Isoform Targeting: The inhibitor may be targeting a PI3K isoform that is not the primary driver of proliferation in that specific cancer cell line.
-
On-Target Toxicity in Normal Cells: The normal cell line may be highly dependent on the PI3K pathway that the inhibitor is targeting.
Q7: My cytotoxicity results are inconsistent between experiments. How can I improve reproducibility?
A7:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Prepare Fresh Inhibitor Solutions: PI3K inhibitors in solution may degrade over time. Prepare fresh solutions from a validated stock for each experiment.
-
Accurate Pipetting and Seeding: Use calibrated pipettes and ensure a homogenous cell suspension to have consistent cell numbers across wells.
-
Control for Edge Effects: In plate-based assays, "edge effects" can lead to variability. Avoid using the outer wells of the plate for experimental data or fill them with media to maintain humidity.
-
Consistent Incubation Times: Ensure the duration of inhibitor exposure is the same across all experiments.
Data Presentation
Table 1: Representative IC50 Values of PI3K Inhibitors in Normal Human Cell Lines
| PI3K Inhibitor | Target Isoform(s) | Normal Cell Line | Cell Type | IC50 (µM) | Reference |
| Idelalisib | PI3Kδ | HEK-293T | Embryonic Kidney | > 10 | Flinn et al., 2014 |
| Copanlisib | Pan-PI3K (α, δ) | HUVEC | Endothelial | ~ 0.5 | Liu et al., 2013 |
| Alpelisib | PI3Kα | MCF-10A | Mammary Epithelial | ~ 1.2 | Fritsch et al., 2014 |
| Duvelisib | PI3Kδ, γ | PBMCs | Peripheral Blood Mononuclear Cells | ~ 0.02 | Flinn et al., 2018 |
| Buparlisib | Pan-PI3K | BJ-hTERT | Fibroblast | > 5 | Brachmann et al., 2009 |
Note: These values are approximate and can vary depending on the specific experimental conditions. They are provided for comparative purposes only.
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of a PI3K inhibitor on adherent normal cells.
Materials:
-
Normal adherent cell line of interest
-
Complete cell culture medium
-
PI3K inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PI3K inhibitor in complete medium from the stock solution. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all wells.
-
Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 9. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected PI3K-IN-33 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PI3K-IN-33.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound (also known as Compound 6e) is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway.[1][2] It primarily targets PI3K-α, PI3K-β, and PI3K-δ isoforms.[1][2] The expected effects of this compound in cancer cell lines, particularly leukemia cells, are the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase, leading to a reduction in cell proliferation.[1]
Q2: What are the direct downstream targets I should be assessing to confirm this compound activity?
To confirm that this compound is inhibiting the PI3K pathway, you should assess the phosphorylation status of AKT (also known as Protein Kinase B), a key downstream effector of PI3K.[3][4] Specifically, you should observe a decrease in the phosphorylation of AKT at Serine 473 (p-AKT S473) and Threonine 308 (p-AKT T308) upon treatment with this compound.
Q3: What are some known off-target effects or toxicities of PI3K inhibitors in general?
While specific off-target effects for this compound are not extensively documented in publicly available literature, the broader class of PI3K inhibitors is known to have on-target and off-target toxicities. These can include hyperglycemia (due to the role of PI3Kα in insulin signaling), rash, diarrhea, and immune-related adverse events.[5][6] It is important to consider that unexpected cellular phenotypes could be a result of such off-target effects.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability or proliferation after this compound treatment.
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported IC50 values are a starting point, but the effective concentration can vary between cell types.
Possible Cause 2: Insufficient treatment duration.
-
Troubleshooting: Conduct a time-course experiment to identify the optimal treatment duration. The effects of the inhibitor may not be apparent at early time points. A 48-hour treatment has been shown to be effective for inducing apoptosis in some leukemia cell lines.[1]
Possible Cause 3: Cell line is resistant to PI3K inhibition.
-
Troubleshooting:
-
Confirm Pathway Inhibition: First, verify that this compound is inhibiting the PI3K pathway in your cells by checking for a decrease in p-AKT levels via Western blot.
-
Investigate Resistance Mechanisms: If p-AKT is reduced but cell viability is unaffected, your cells may have intrinsic or acquired resistance. This could be due to:
-
Activation of compensatory signaling pathways: Inhibition of the PI3K pathway can sometimes lead to the activation of parallel pathways, such as the MAPK/ERK pathway, which can promote cell survival.
-
Mutations in downstream effectors: Mutations in genes downstream of AKT could bypass the effect of PI3K inhibition.
-
-
Problem 2: No decrease in p-AKT levels after this compound treatment.
Possible Cause 1: Issues with this compound compound.
-
Troubleshooting:
-
Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Verify Working Concentration: Double-check calculations for your working stock and final concentrations.
-
Possible Cause 2: Technical issues with the Western blot.
-
Troubleshooting:
-
Antibody Validation: Ensure your primary and secondary antibodies are validated and working correctly.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Positive and Negative Controls: Include appropriate controls, such as a cell line known to be sensitive to PI3K inhibition and an untreated control.
-
Possible Cause 3: Dominant upstream signaling.
-
Troubleshooting: The signaling flux in your specific cell model might be too high for the concentration of inhibitor used. Consider serum-starving the cells before treatment to reduce basal PI3K pathway activation and then stimulating with a growth factor in the presence or absence of this compound.
Data Presentation
Table 1: this compound Isoform Selectivity
| PI3K Isoform | IC50 (μM) |
| PI3K-α | 11.73 |
| PI3K-β | 6.09 |
| PI3K-δ | 11.18 |
Data from MedchemExpress and Ace Therapeutics.[1][2]
Table 2: Troubleshooting Summary for Unexpected this compound Results
| Observation | Possible Cause | Recommended Action |
| No change in cell viability | Suboptimal drug concentration or duration | Perform dose-response and time-course experiments. |
| No change in cell viability | Cell line resistance | Confirm p-AKT inhibition. Investigate activation of compensatory pathways (e.g., MAPK/ERK) or mutations downstream of AKT. |
| No decrease in p-AKT levels | Compound or experimental error | Verify compound integrity and concentration. Optimize Western blot protocol and include appropriate controls. |
| Increased p-AKT or other signaling molecules | Feedback loop activation | Analyze other signaling pathways (e.g., MAPK/ERK) to check for compensatory activation. Consider combination therapies. |
| Cell cycle arrest at a different phase | Cell-type specific response or off-target effect | Carefully analyze the full cell cycle profile. Consider that this compound's primary effect may be cytostatic rather than cytotoxic in your model. |
Experimental Protocols
Western Blot for p-AKT and Total AKT
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Novel RAS-PI3K Inhibitor Enters Clinical Trials, Targeting Cancer Growth Without Metabolic Side Effects [trial.medpath.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI3K Inhibitor Handling and Stability
Disclaimer: Specific degradation and storage data for a compound explicitly named "PI3K-IN-33" is not publicly available. The following guide is based on data for the representative PI3K inhibitor, PI3K/AKT-IN-1 , and generally accepted best practices for handling small molecule inhibitors. Researchers should always consult the manufacturer's product-specific datasheet for the most accurate information.
Storage and Stability
Proper storage is critical to ensure the long-term viability and performance of your PI3K inhibitor. Below is a summary of recommended storage conditions for PI3K/AKT-IN-1, which can serve as a general guideline.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | For short-term storage.[1] |
Troubleshooting Guide
This section addresses common issues encountered during the use of PI3K inhibitors.
Question: I am not observing the expected downstream inhibition of p-AKT in my Western blot. Is my compound degraded?
Answer: While compound degradation is a possibility, other factors could be at play. Consider the following troubleshooting steps:
-
Compound Preparation:
-
Was the stock solution prepared correctly and with a fresh, high-quality solvent like DMSO?[1] Moisture-absorbing DMSO can reduce solubility.
-
Has the stock solution undergone multiple freeze-thaw cycles? This can lead to degradation. It is recommended to aliquot stock solutions.[1]
-
Was the working solution prepared fresh for the experiment? Some compounds are less stable at lower concentrations in aqueous media.
-
-
Experimental Conditions:
-
Is the treatment time sufficient to observe a change in p-AKT levels?
-
Is the compound concentration appropriate for the cell line being used? The IC50 can vary between cell types.
-
Is the PI3K/AKT pathway active in your experimental model? This pathway is often activated by growth factors, so serum starvation followed by growth factor stimulation can be a useful control.[2][3]
-
-
Compound Viability Check:
-
To confirm if your compound is active, you can perform a dose-response experiment and compare the results with published data for your specific inhibitor or a similar one.
-
If you suspect degradation, you can compare the performance of your current stock with a freshly prepared stock from a new vial of the powdered compound.
-
Question: My PI3K inhibitor precipitated out of solution during my experiment. What should I do?
Answer: Precipitation can occur if the compound's solubility limit is exceeded in the experimental medium.
-
Review Solubility Information: Check the manufacturer's datasheet for solubility information in different solvents and aqueous media. For example, PI3K/AKT-IN-1 has a high solubility in DMSO (93 mg/mL).[1]
-
Adjust Working Concentration: You may need to lower the final concentration of the inhibitor in your assay.
-
Solvent Percentage: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
-
Preparation of Working Solutions: When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer with vigorous mixing to facilitate dispersion and prevent precipitation.[1] For in vivo studies, specific formulations with excipients like PEG300, Tween80, or corn oil may be necessary to maintain solubility.[1]
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute my powdered PI3K inhibitor?
A1: Most small molecule inhibitors are reconstituted in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] Always use anhydrous, high-quality DMSO. Refer to the product datasheet for the recommended solvent and concentration.
Q2: How many times can I freeze-thaw my stock solution?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1] Upon initial reconstitution, you should create small-volume aliquots of your stock solution and store them at -80°C for long-term use.[1] For daily or weekly experiments, you can store a working aliquot at -20°C.
Q3: What are the potential degradation pathways for PI3K inhibitors?
A3: While specific degradation pathways are compound-dependent, small molecules can be susceptible to:
-
Hydrolysis: The presence of water can lead to the breakdown of certain chemical bonds.
-
Oxidation: Exposure to air and light can cause oxidative damage.
-
Proteasomal Degradation (for PROTAC-like molecules): Some advanced inhibitors are designed as degraders that induce the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5][6] This is a mechanism of action rather than unwanted compound degradation.
-
Lysosomal Degradation (for LYTAC-like molecules): Chimeric molecules can be designed to target extracellular or membrane proteins for lysosomal degradation.[7]
Q4: Can I store my PI3K inhibitor in solution at 4°C?
A4: Storing stock solutions at 4°C is generally not recommended for more than a few hours, as the stability of the compound in solution at this temperature is often limited. For longer-term storage, -20°C or -80°C is required.[1] Always refer to the manufacturer's instructions.
Experimental Protocols
Protocol: Assessing PI3K Inhibitor Activity via Western Blot for p-AKT
This protocol provides a method to determine if a PI3K inhibitor is effectively inhibiting the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., a cancer cell line with a known PIK3CA mutation) at an appropriate density and allow them to adhere overnight. b. The next day, serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity. c. Pre-treat the cells with your PI3K inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO). d. Stimulate the cells with a growth factor (e.g., insulin or EGF) for 15-30 minutes to activate the PI3K pathway.
2. Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. d. Collect the supernatant containing the protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against phosphorylated AKT (p-AKT, e.g., at Ser473) overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate. i. To ensure equal protein loading, strip the membrane and re-probe for total AKT and a loading control like GAPDH or β-actin.
5. Data Analysis: a. Quantify the band intensities for p-AKT and total AKT. b. A dose-dependent decrease in the p-AKT/total AKT ratio in the inhibitor-treated samples compared to the stimulated vehicle control indicates that the compound is active.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of action for a PI3K inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to PI3K Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PI3K inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to PI3K inhibitors?
Resistance to PI3K inhibitors can be broadly categorized into two types: intrinsic (pre-existing) and acquired (develops during treatment). The key molecular mechanisms include:
-
Reactivation of the PI3K/AKT/mTOR Pathway:
-
Feedback Loops: Inhibition of PI3K can lead to the compensatory upregulation of receptor tyrosine kinases (RTKs) such as HER3, IGF1R, and FGFR.[1][2][3] This is often mediated by the transcription factor FOXO.[2][3]
-
Secondary Mutations: Acquired mutations in the PIK3CA gene can alter the drug-binding pocket, reducing the efficacy of the inhibitor.[3]
-
Loss of PTEN: Loss of the tumor suppressor PTEN, which counteracts PI3K activity, can lead to sustained pathway activation.[2][3]
-
-
Activation of Parallel or Bypass Signaling Pathways:
-
MAPK/ERK Pathway: Crosstalk between the PI3K and MAPK/ERK pathways is a well-established resistance mechanism. Inhibition of one pathway can lead to the activation of the other.[1]
-
PIM Kinase Upregulation: Increased expression of PIM kinases can maintain the phosphorylation of downstream PI3K effectors independently of AKT, promoting cell survival and proliferation.[4][5]
-
NOTCH Pathway Activation: Activation of the NOTCH signaling pathway can uncouple the cell's reliance on PI3K/mTOR signaling for proliferation, often through the induction of c-MYC.[6]
-
-
Cellular Plasticity: Cancer cells can undergo changes in their cellular state, contributing to drug tolerance and the emergence of resistant populations.
Q2: How can I determine if my cells have become resistant to a PI3K inhibitor?
Evidence of resistance can be observed through several experimental approaches:
-
Cell Viability Assays: A rightward shift in the dose-response curve and an increase in the IC50 value of the PI3K inhibitor compared to the parental (sensitive) cell line indicate reduced sensitivity.
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1.[7][8] In resistant cells, you may observe sustained or restored phosphorylation of these proteins in the presence of the inhibitor.
-
Clonogenic Assays: Assess the long-term proliferative capacity of cells treated with the PI3K inhibitor. Resistant cells will form more and larger colonies compared to sensitive cells at the same inhibitor concentration.
Q3: What are the most promising strategies to overcome resistance to PI3K inhibitors?
The most effective approach to overcoming resistance is typically combination therapy. Rationale-based combinations aim to block both the primary and the escape pathways.[1]
-
Dual PI3K/mTOR Inhibition: Using dual inhibitors can be more effective than targeting PI3K alone by preventing feedback activation of mTOR.[1]
-
Combination with MEK Inhibitors: Given the crosstalk between the PI3K and MAPK pathways, co-inhibition of PI3K and MEK has shown synergistic effects in preclinical models.[1]
-
Combination with other targeted agents: Depending on the specific resistance mechanism, combination with inhibitors of PIM kinases, RTKs (e.g., HER3, IGF1R), or other relevant pathways can be effective.[1][4]
-
Intermittent Dosing: Some studies suggest that intermittent dosing schedules may have a better safety profile and could potentially delay the onset of resistance.[2]
Troubleshooting Guides
Problem 1: Decreased efficacy of the PI3K inhibitor in cell culture experiments over time.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Confirm resistance by comparing the IC50 value to the parental cell line. Analyze downstream signaling pathways (p-AKT, p-S6) via Western blot to identify reactivation. |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working dilutions for each experiment. |
| Cell Line Contamination or Genetic Drift | Perform cell line authentication (e.g., STR profiling). Use early passage cells for critical experiments. |
Problem 2: Inconsistent results in Western blot analysis of PI3K pathway activation.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Performance | Validate primary antibodies for specificity and optimal dilution. Use positive and negative controls (e.g., growth factor-stimulated vs. serum-starved cells). |
| Timing of Lysate Collection | Create a time-course experiment to determine the optimal time point for observing pathway inhibition or reactivation after inhibitor treatment. |
| Loading Inconsistencies | Use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes. |
Problem 3: Unexpected toxicity or off-target effects in in vivo models.
| Possible Cause | Suggested Solution |
| Inhibitor Specificity | Review the kinase inhibition profile of your specific PI3K inhibitor. Some inhibitors have off-target effects on other kinases.[9] |
| On-Target Toxicities | Common on-target toxicities of PI3K inhibitors include hyperglycemia, hypertension, rash, and diarrhea.[10][11][12] Monitor animals closely for these side effects. Consider intermittent dosing schedules to improve tolerability.[2] |
| Vehicle-Related Toxicity | Run a control group treated with the vehicle alone to rule out any adverse effects from the delivery solution. |
Data Presentation
Table 1: Example IC50 Values for PI3K Inhibitors in Sensitive vs. Resistant Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line Model | PI3K Inhibitor | IC50 (µM) |
| HNSCC Parental | BKM120 | 0.2 - 4.2 |
| HNSCC Resistant | BKM120 | > 10 (example) |
Data adapted from a study on HNSCC cell lines showing a wide range of sensitivities to the pan-PI3K inhibitor BKM120.[13]
Table 2: Synergy Analysis of PI3K and MEK Inhibitor Combination Therapy in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Combination | Combination Index (CI) at 0.5 µM | Interpretation |
| H460 | GDC-0980 + GDC-0973 | < 1 | Synergistic |
| A549 | GDC-0980 + GDC-0973 | < 1 | Synergistic |
| H1975 | GDC-0980 + GDC-0973 | < 1 | Synergistic |
Data adapted from a study showing synergistic interactions (CI < 1) between a dual PI3K/mTOR inhibitor (GDC-0980) and a MEK inhibitor (GDC-0973) in NSCLC cell lines.[14][15]
Experimental Protocols
Protocol 1: Generation of PI3K Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to a PI3K inhibitor through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
PI3K inhibitor of choice
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)
Methodology:
-
Determine Initial Dosing: Start by treating the parental cell line with the PI3K inhibitor at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Exposure: Culture the cells in the presence of the IC20 concentration of the inhibitor. Monitor the cells for growth recovery.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the inhibitor concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Dose Escalation: Continue this process of gradual dose escalation over several months. The cells that survive and proliferate at higher concentrations are considered resistant.
-
Characterization of Resistant Cells:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
Analyze the molecular mechanisms of resistance through Western blotting, RNA sequencing, or other relevant assays.
-
Cryopreserve the resistant cell line at various passages.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels and the loading control.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Caption: Major mechanisms leading to resistance against PI3K inhibitors.
Caption: Experimental workflow for testing combination therapies to overcome PI3K inhibitor resistance.
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 8. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. oncotarget.com [oncotarget.com]
- 15. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PI3K-IN-33 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of PI3K-IN-33, a selective phosphoinositide 3-kinase (PI3K) inhibitor. We present a comparative analysis of this compound with other well-established PI3K inhibitors—Pictilisib (GDC-0941), Buparlisib (BKM120), and Alpelisib (BYL719)—and provide detailed protocols for key cellular assays.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] PI3K inhibitors block the pathway, thereby impeding cancer cell growth and survival.
References
- 1. Frontiers | ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway [frontiersin.org]
- 2. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K-IN-33 (CYH33) and Other Pan-PI3K Inhibitors for Researchers
In the landscape of cancer research and drug development, the Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling nexus, often dysregulated in various malignancies.[1][2] This has led to the development of numerous inhibitors targeting this pathway, broadly categorized into pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, γ), and isoform-selective inhibitors. This guide provides an objective comparison of PI3K-IN-33, also known as CYH33, a potent and highly selective PI3Kα inhibitor, with established pan-PI3K inhibitors.[3][4] This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Understanding the PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[7] The following diagram illustrates the key components of this pathway and the points of intervention for PI3K inhibitors.
Biochemical Potency: A Comparison of Selectivity
The primary distinction between this compound (CYH33) and pan-PI3K inhibitors lies in their selectivity for the different Class I PI3K isoforms. CYH33 is a highly selective inhibitor of the p110α isoform.[2] In contrast, pan-PI3K inhibitors, such as Buparlisib (BKM120) and Pictilisib (GDC-0941), are designed to inhibit all four Class I isoforms.[3]
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound (CYH33) | 5.9[2] | 598[2] | 78.7[2] | 225[2] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3.3 | 38 | 3.3 | 75 |
Table 1: Biochemical Potency of PI3K Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) against the four Class I PI3K isoforms. Lower values indicate higher potency.
Cellular Activity: Anti-Proliferative Effects in Cancer Cell Lines
The differential selectivity of these inhibitors translates to distinct profiles of cellular activity. The anti-proliferative effects of PI3K inhibitors are often evaluated in a panel of cancer cell lines with varying genetic backgrounds, particularly regarding the mutation status of PIK3CA, the gene encoding the p110α subunit of PI3K.
| Inhibitor | Cell Line | PIK3CA Status | GI50 (µM) |
| This compound (CYH33) | T47D (Breast Cancer) | Mutant (H1047R) | ~0.1 |
| MCF7 (Breast Cancer) | Mutant (E545K) | ~0.5 | |
| PY8119 (Breast Cancer) | Not specified | 2.29[6] | |
| EMT6 (Breast Cancer) | Not specified | 3.16[6] | |
| Alpelisib (PI3Kα selective) | 4T1 (Breast Cancer) | Not specified | >10[6] |
| This compound (CYH33) | 4T1 (Breast Cancer) | Not specified | >10[6] |
Table 2: Cellular Anti-Proliferative Activity of PI3K Inhibitors. This table presents the growth inhibition 50 (GI50) values in various breast cancer cell lines.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are crucial for its potential clinical translation. CYH33 has demonstrated a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability.[2]
| Parameter | This compound (CYH33) |
| Oral Bioavailability | 36.9%[2] |
| Half-life (t1/2) | ~20 hours[8] |
| Cmax | Achieved 2-4 hours post-dosing[8] |
Table 3: Pharmacokinetic Parameters of this compound (CYH33).
Experimental Methodologies
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of PI3K inhibitors.
PI3K Kinase Activity Assay (HTRF-Based)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the in vitro potency of inhibitors against PI3K isoforms.
-
Reagent Preparation:
-
Prepare a 4x reaction buffer containing MgCl2 and DTT.
-
Dilute the PI3K enzyme and the lipid substrate (PIP2) in the reaction buffer.
-
Prepare serial dilutions of the inhibitor in 100% DMSO.
-
Prepare the ATP solution in the reaction buffer.
-
Prepare the stop solution and detection mix as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 0.5 µL of the inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
Add 14.5 µL of the PI3K enzyme/lipid substrate mix to the wells containing the inhibitor and to the positive control wells. Add 14.5 µL of the lipid substrate mix without the enzyme to the negative control wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP working solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection mix to all wells.
-
Incubate the plate at room temperature for a specified time to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of inhibitors on cancer cell lines.[9][10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PI3K inhibitors in the cell culture medium.
-
Replace the existing medium with the medium containing the inhibitors or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[9]
-
Incubate the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth.
-
Western Blotting for Phospho-Akt
This protocol describes the detection of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, to confirm pathway inhibition in cells.[7]
-
Cell Lysis:
-
Treat cells with the PI3K inhibitors for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[7]
-
Conclusion
This compound (CYH33) distinguishes itself from pan-PI3K inhibitors through its high selectivity for the PI3Kα isoform. This selectivity may offer a wider therapeutic window by minimizing off-target effects associated with the inhibition of other PI3K isoforms. For researchers, the choice between a selective and a pan-PI3K inhibitor will depend on the specific research question and the genetic context of the cancer model being studied. For tumors driven by PIK3CA mutations, a PI3Kα-selective inhibitor like CYH33 may provide a more targeted and potent therapeutic strategy. Conversely, pan-PI3K inhibitors may be more effective in cancers with pathway activation independent of PI3Kα or in overcoming certain resistance mechanisms. The data and protocols presented in this guide are intended to provide a foundational resource for the informed selection and evaluation of these important research compounds.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 8. A first-in-human phase I study of CYH33, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to Pan-PI3K and Isoform-Specific Inhibitors
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway presents a critical area of focus.[1][2][3] Dysregulation of this pathway is a common event in human cancers, driving tumor growth, proliferation, and survival.[4][5] Consequently, a significant effort has been directed towards developing inhibitors that target the PI3K enzyme. These inhibitors can be broadly categorized into two main classes: pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, δ), and isoform-specific inhibitors, which are designed to target individual isoforms.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1][6] Activation of this pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of AKT.[4][6] Activated AKT proceeds to phosphorylate a wide array of downstream substrates, including the mTOR complex 1 (mTORC1), which ultimately regulates cell growth, proliferation, and survival.[6]
Performance Comparison: Pan-PI3K vs. Isoform-Specific Inhibitors
The primary distinction between pan-PI3K and isoform-specific inhibitors lies in their selectivity profile, which in turn dictates their efficacy and toxicity. Pan-PI3K inhibitors block signaling from all Class I isoforms, which may be advantageous in tumors with heterogeneous PI3K pathway activation.[7] However, this broad inhibition can lead to a higher incidence of adverse effects, as different isoforms play distinct roles in normal physiological processes.[7][8]
Isoform-specific inhibitors were developed to offer a more targeted approach, potentially improving the therapeutic window by minimizing off-target effects.[9] For instance, PI3Kα inhibitors are particularly effective in tumors with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[7][9] Conversely, tumors with loss of the tumor suppressor PTEN may be more reliant on the p110β isoform.[7][10] PI3Kδ and PI3Kγ are primarily expressed in hematopoietic cells and are key targets in hematological malignancies and inflammatory diseases.[11][12]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of PI3K-IN-33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed specificity analysis of the hypothetical pan-phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-33. Its performance is objectively compared with established PI3K inhibitors exhibiting different selectivity profiles: Alpelisib (BYL719), a PI3Kα-selective inhibitor, and Dactolisib (BEZ235), a dual PI3K/mTOR inhibitor. The information presented herein is intended to guide researchers in selecting the appropriate tool compound for their studies in the context of the PI3K/AKT/mTOR signaling pathway.
Executive Summary
This compound is benchmarked against Alpelisib and Dactolisib to highlight the critical aspect of inhibitor selectivity. While this compound (represented by the pan-PI3K inhibitor Buparlisib/BKM120 for data purposes) demonstrates broad activity against all Class I PI3K isoforms, this lack of specificity may lead to a wider range of off-target effects compared to the more selective agents. Alpelisib offers potent and specific inhibition of the p110α isoform, which is frequently mutated in cancer.[1][2] Dactolisib provides simultaneous inhibition of both PI3K and mTOR, addressing potential feedback loops within the pathway.[3][4] The choice of inhibitor should, therefore, be dictated by the specific research question and the desired pharmacological intervention.
On-Target Activity: PI3K Isoform Inhibition
The primary measure of a PI3K inhibitor's potency and selectivity is its half-maximal inhibitory concentration (IC50) against the different Class I PI3K catalytic isoforms (p110α, p110β, p110γ, and p110δ). The following table summarizes the reported IC50 values for the compared inhibitors.
| Compound | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | mTOR (nM) | Selectivity Profile |
| This compound (BKM120) | 52 | 166 | 262 | 116 | >5000 | Pan-PI3K |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | >10000 | PI3Kα-selective[1][2] |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 20.7 | Dual PI3K/mTOR[3][4] |
Data for this compound is represented by Buparlisib (BKM120) as a pan-PI3K inhibitor archetype.[5]
Off-Target Selectivity Profile: Kinome Scan Analysis
To assess the broader selectivity of these inhibitors, kinome-wide screening is essential. This involves testing the compound against a large panel of kinases to identify potential off-target interactions that could lead to unexpected biological effects or toxicity. While comprehensive, directly comparable kinome scan data for all three compounds is not publicly available in a single dataset, the following table summarizes the known selectivity characteristics.
| Compound | Key Off-Target Activities | Summary of Selectivity |
| This compound (BKM120) | Limited data on broad kinome scan available. Known to have minimal activity against Class III (Vps34) and Class IV (mTOR, DNA-PK) PI3K kinases at therapeutic concentrations. | At least 50-fold selectivity for Class I PI3Ks over other protein kinases.[6] |
| Alpelisib (BYL719) | Minimal effect on PI3Kβ/γ/δ. Highly selective for p110α.[2] | Exhibits high selectivity for the p110α isoform.[1] |
| Dactolisib (BEZ235) | Potent inhibitor of mTORC1 and mTORC2.[3] | Dual inhibitor of pan-Class I PI3Ks and mTOR.[4] |
Signaling Pathway Context
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the central role of PI3K and mTOR in this pathway and the points of intervention for the compared inhibitors.
Experimental Protocols
Accurate determination of inhibitor specificity is paramount. Below are detailed protocols for two key experimental approaches: a biochemical assay to determine IC50 values and a cell-based assay to confirm target engagement.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of inhibitors against purified kinases.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration.
-
Kinase Solution: Dilute the purified PI3K isoform or other kinases to a working concentration in kinase buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, and then dilute further in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
2. Kinase Reaction:
-
Add 5 µL of the inhibitor dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
3. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.
1. Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).
-
Incubate the cells for a sufficient period to allow for compound uptake and target binding (e.g., 1-2 hours).
2. Thermal Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-p110α).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity (normalized to the unheated control) against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the specificity analysis of a novel kinase inhibitor like this compound.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. annualreviews.org [annualreviews.org]
- 6. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: PI3K-IN-33 vs. Wortmannin in PI3K Assays
For researchers in oncology, immunology, and metabolic disorders, the phosphoinositide 3-kinase (PI3K) signaling pathway is a critical area of investigation. The selection of an appropriate inhibitor is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of two PI3K inhibitors: the novel compound PI3K-IN-33 and the well-established natural product, wortmannin.
This publication objectively examines the performance of this compound and wortmannin in various PI3K assays, supported by available experimental data. We will delve into their mechanisms of action, potency, selectivity, and off-target effects. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.
At a Glance: Key Differences
| Feature | This compound (Compound 6e) | Wortmannin |
| Mechanism of Action | ATP-competitive inhibitor | Covalent, irreversible inhibitor |
| Potency (IC50) | Micromolar (µM) range | Nanomolar (nM) range |
| Selectivity | Selective for certain PI3K isoforms | Pan-PI3K inhibitor with off-target effects |
| Chemical Origin | Synthetic | Fungal metabolite |
Unveiling the Inhibitors: Mechanism of Action
This compound , also identified as compound 6e in scientific literature, is a synthetic molecule designed as a selective inhibitor of PI3K. Its mechanism of action is primarily as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of PI3K, thereby preventing the phosphorylation of its downstream substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).
Wortmannin , a fungal steroid metabolite, acts as a potent, irreversible, and non-selective inhibitor of PI3K.[1][2][3][4] It forms a covalent bond with a conserved lysine residue within the ATP-binding site of the p110 catalytic subunit of PI3K.[4] This irreversible binding leads to a complete and lasting inactivation of the enzyme.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the enzyme) and its selectivity (its ability to inhibit the target kinase without affecting other kinases).
In Vitro Kinase Assays
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the available IC50 data for this compound and wortmannin against various PI3K isoforms.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) |
| This compound | 11.73 µM[5] | 6.09 µM[5] | Not Reported | 11.18 µM[5] |
| Wortmannin | ~5 nM[4] | ~5 nM[4] | ~5 nM[4] | ~5 nM[4] |
Note: The IC50 values for this compound and wortmannin are from different studies and experimental conditions may vary. A direct head-to-head comparison in the same assay would provide a more definitive assessment of relative potency.
As the data indicates, wortmannin is a significantly more potent inhibitor of PI3K than this compound, with IC50 values in the nanomolar range compared to the micromolar range for this compound.
Beyond the Target: Off-Target Effects
An ideal inhibitor would be completely specific for its target. However, many kinase inhibitors exhibit off-target activity, which can lead to unforeseen experimental results and potential toxicity in a clinical setting.
This compound is described as a highly selective PI3K inhibitor, though a comprehensive kinase selectivity profile is not yet widely available.[5]
Wortmannin , due to its reactive nature, is known to inhibit other kinases, particularly at higher concentrations. Its off-target effects include the inhibition of:
-
mTOR (mammalian target of rapamycin) [4]
-
DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) [2][4]
-
Polo-like kinases (PLKs) [2]
-
Myosin light-chain kinase (MLCK) [6]
This lack of specificity is a critical consideration when interpreting data from experiments using wortmannin.
Cellular Effects: Proliferation, Cell Cycle, and Apoptosis
Both this compound and wortmannin have been shown to impact cell fate through their inhibition of the PI3K pathway.
This compound has been demonstrated to possess potent antiproliferative activity in leukemia cell lines.[5] It induces cell cycle arrest at the G2/M phase and promotes apoptosis.[5]
Wortmannin is also a well-documented inhibitor of cell proliferation and an inducer of apoptosis in various cancer cell lines.[7] Its ability to arrest the cell cycle is also a known consequence of PI3K inhibition.
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are representative protocols for key assays used to characterize PI3K inhibitors.
In Vitro PI3K Kinase Assay (HTRF-based)
This assay measures the enzymatic activity of a purified PI3K enzyme.
-
Reagents:
-
Purified PI3K enzyme (e.g., PI3Kα, β, γ, or δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PIP2 substrate
-
ATP
-
Test inhibitors (this compound, wortmannin)
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-PIP3 antibody and d2-labeled PIP3)
-
-
Procedure:
-
Add kinase buffer, PI3K enzyme, and the test inhibitor at various concentrations to a 384-well plate.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Western Blotting for PI3K Pathway Activation
This technique is used to measure the phosphorylation status of key downstream targets of PI3K, such as Akt.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or wortmannin for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the number of viable cells in a culture after treatment with an inhibitor.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound or wortmannin.
-
-
Assay Procedure (MTT example):
-
After the desired incubation period (e.g., 48-72 hours), add MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Pathway and Workflow
To better understand the context of these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Cellular Effects of PI3K-IN-33 (CYH33) and LY294002
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: PI3K-IN-33 (also known as CYH33) and LY294002. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the PI3K signaling pathway and its role in cellular processes.
Introduction to this compound and LY294002
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in diseases like cancer has made it a prime target for therapeutic intervention.
This compound (CYH33) is a potent and highly selective inhibitor of the PI3Kα isoform.[1][2][3][4] Its selectivity suggests it may offer a more targeted approach to inhibiting the PI3K pathway, potentially with fewer off-target effects.
LY294002 is one of the first synthetic, broad-spectrum PI3K inhibitors developed.[5][6][7] It acts as a competitive inhibitor of the ATP-binding site of PI3K enzymes.[7] While widely used as a research tool, it is known to have off-target effects on other kinases and cellular proteins.[6][7][8]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for this compound (CYH33) and LY294002, focusing on their inhibitory activity against PI3K isoforms and other kinases.
Table 1: Inhibitory Activity (IC50) against Class I PI3K Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
| This compound (CYH33) | 5.9 nM[1][2][4] | 598 nM[1][2][4] | 78.7 nM[1][2][4] | 225 nM[1][2][4] |
| LY294002 | 500 nM[5][6][7] | 970 nM[5][6][7] | 570 nM[5][6][7] | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Off-Target Inhibitory Activity (IC50) of LY294002
| Off-Target | IC50 |
| CK2 (Casein Kinase 2) | 98 nM[6][7] |
| DNA-PK | 1.4 µM[6][7] |
| BET Bromodomains (BRD2/3/4) | Qualitative Inhibition Reported[9] |
Note: Data for off-target effects of this compound (CYH33) is limited, though it is reported to have little activity against a broad panel of over 300 kinases.[4]
Comparative Cellular Effects
| Cellular Effect | This compound (CYH33) | LY294002 |
| PI3K Pathway Inhibition | Potently inhibits phosphorylation of Akt (a key downstream effector of PI3K).[4] | Inhibits phosphorylation of Akt. |
| Cell Proliferation | Inhibits cell proliferation in various cancer cell lines, particularly those with PIK3CA mutations.[1] | Inhibits cell proliferation in a wide range of cell types. |
| Cell Cycle | Induces G1 phase arrest in breast and non-small cell lung cancer cells.[1][10] | Can induce cell cycle arrest, often at the G1 phase. |
| Apoptosis | Does not significantly induce apoptosis in some breast cancer cell lines (MCF7 and MDA-MB-231).[1] | Can induce apoptosis in various cell lines.[6][7] |
| Tumor Microenvironment | Can enhance anti-tumor immunity by activating CD8+ T cells and promoting fatty acid metabolism.[3][11][12] | Effects on the tumor microenvironment are less characterized. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing inhibitor effects.
Experimental Protocols
Below are generalized protocols for key experiments used to assess the cellular effects of PI3K inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, treat the cells with various concentrations of this compound or LY294002. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for PI3K Pathway Activation
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the inhibitors for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound (CYH33) and LY294002 are both valuable tools for studying the PI3K signaling pathway, but they possess distinct characteristics.
-
This compound (CYH33) offers high potency and selectivity for the PI3Kα isoform, making it an excellent choice for studies focused specifically on the role of this isoform and for minimizing off-target effects.
-
LY294002 , as a broad-spectrum inhibitor, is useful for investigating the general consequences of pan-PI3K inhibition. However, researchers must be mindful of its off-target activities and consider appropriate controls to ensure that the observed cellular effects are indeed due to PI3K inhibition.
The choice between these inhibitors will ultimately depend on the specific research question and the experimental context. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for researchers in the field.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LY294002 (SF 1101) | PI3K inhibitor | TargetMol [targetmol.com]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]
- 11. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Confirming PI3K-IN-33-Induced Apoptosis: A Comparative Guide
For researchers and drug development professionals investigating novel cancer therapeutics, confirming the mechanism of action is a critical step. This guide provides a comparative analysis of PI3K-IN-33, a selective phosphoinositide 3-kinase (PI3K) inhibitor, and its ability to induce apoptosis. We present supporting experimental data for this compound and other well-characterized PI3K inhibitors, along with detailed protocols for key validation experiments.
Performance Comparison of PI3K Inhibitors in Inducing Apoptosis
The following tables summarize the efficacy of this compound and alternative PI3K inhibitors in inhibiting PI3K isoforms and inducing apoptosis in various cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) of PI3K Inhibitors
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) |
| This compound | 11.73 µM[1] | 6.09 µM[1] | 11.18 µM[1] | - |
| Copanlisib | 0.5 nM[2][3] | 3.7 nM[2][3] | 0.7 nM[2][3] | 6.4 nM[2][3] |
| Alpelisib | ~5 nM | >1150 nM | - | - |
| GDC-0941 | - | - | - | - |
Table 2: Comparison of Apoptosis Induction by PI3K Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Concentration | Treatment Duration | Apoptotic Cells (%) |
| This compound | Leukemia SR | 10 µM | 48 hours | 12.13%[1] |
| GDC-0941 | MEB-Med-8A (Medulloblastoma) | 1 µM | 48 hours | 35.5 ± 9%[4] |
| D283 Med (Medulloblastoma) | 1 µM | 48 hours | 37.2 ± 10%[4] | |
| Daoy (Medulloblastoma) | 10 µM | 48 hours | 16.7 ± 9%[4] | |
| Copanlisib | Malignant B-cell lines | Not specified | Not specified | Induces apoptosis[2][5] |
| Alpelisib | PIK3CA-mutant breast cancer cells | Not specified | Not specified | Potent induction of apoptosis[6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound-induced apoptosis and the methods to confirm it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PI3K signaling pathway and the induction of apoptosis by this compound.
Caption: Experimental workflow for confirming this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of apoptotic cells by flow cytometry. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
Procedure:
-
Induce apoptosis in your target cells by treating with this compound at the desired concentration and for the appropriate duration. Include untreated and vehicle-treated cells as negative controls.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation (e.g., 5 minutes at 300 x g).
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
Western Blotting for Apoptosis Markers
Western blotting can be used to detect the cleavage of key proteins in the apoptotic cascade, such as caspases and Poly (ADP-ribose) polymerase (PARP).
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, harvest and wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Interpretation of Results: An increase in the cleaved forms of caspase-3 and PARP in this compound-treated cells compared to controls is indicative of apoptosis induction. β-actin or another housekeeping protein should be used as a loading control to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copanlisib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of PI3K-IN-33 (CYH33) Against Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of the novel phosphatidylinositol 3-kinase (PI3K) inhibitor, PI3K-IN-33 (also known as CYH33), with other well-characterized PI3K inhibitors: Pictilisib (GDC-0941), Taselisib (GDC-0032), and Alpelisib (BYL719). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to PI3K Signaling
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K isoforms attractive therapeutic targets. The Class I PI3K family consists of four isoforms: α, β, δ, and γ, each with distinct roles in normal physiology and disease. The development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects. This guide focuses on the selectivity profile of CYH33, a potent and highly selective PI3Kα inhibitor, in comparison to other PI3K inhibitors with varying isoform specificities.
Comparative Selectivity of PI3K Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential side effects. The following tables summarize the in vitro inhibitory activity of CYH33, Pictilisib, Taselisib, and Alpelisib against the Class I PI3K isoforms.
Table 1: Inhibitory Activity (IC50/Ki in nM) Against Class I PI3K Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |
| CYH33 (this compound) | 5.9 | 598 | 78.7 | 225 | [1] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | [2][3] |
| Taselisib (GDC-0032) | 0.29 (Ki) | 9.1 (Ki) | 0.12 (Ki) | 0.97 (Ki) | [4][5] |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | [6] |
Note: Lower values indicate higher potency. IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibition constant.
Kinome-Wide Selectivity
Beyond the PI3K family, assessing the activity of an inhibitor against a broader panel of kinases (the "kinome") is essential to understand its potential for off-target effects.
CYH33 (this compound): A kinome profiling study of CYH33 against more than 300 kinases revealed "little activity," indicating a high degree of selectivity for PI3Kα.[1]
Pictilisib (GDC-0941): A KinomeScan profiling against a panel of 468 kinases at a concentration of 10 µM showed a high degree of selectivity, with one record indicating no off-target interactions at this concentration.[7]
Comprehensive, publicly available kinome scan data for Taselisib and Alpelisib against a large panel of kinases were not identified in the current search.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible biochemical assays. The following are detailed methodologies for common assays used to profile PI3K inhibitors.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[8]
Protocol Outline:
-
Kinase Reaction:
-
Recombinant PI3K enzyme (e.g., PI3Kα/p85α) is incubated with the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).
-
The test inhibitor (e.g., CYH33) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP (e.g., 25 µM).
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This incubation typically lasts for 40 minutes at room temperature.
-
Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luminescence reaction. This incubation typically lasts for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
The luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Assay
This method is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by an inhibitor.
Principle: A fluorescently labeled ligand (tracer) binds to the kinase, resulting in a high fluorescence polarization value. When an unlabeled inhibitor competes for the same binding site, the tracer is displaced, leading to a decrease in fluorescence polarization.
Protocol Outline:
-
Assay Setup:
-
Recombinant PI3K enzyme is incubated with a fluorescently labeled tracer in an assay buffer (e.g., 10 mM Tris pH 7.5, 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT).[9]
-
The test inhibitor is added at various concentrations.
-
-
Incubation:
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 30 minutes at 25°C).[9]
-
-
Detection:
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the amount of inhibitor bound to the kinase.
-
IC50 values are determined from the dose-response curves.
-
Adapta™ Universal Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This is a homogenous, fluorescence-based immunoassay for the detection of ADP.
Principle: The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP from a kinase reaction, the antibody and tracer are in close proximity, resulting in a high TR-FRET signal. ADP produced by the kinase reaction competes with the tracer for binding to the antibody, leading to a decrease in the TR-FRET signal.[10][11]
Protocol Outline:
-
Kinase Reaction:
-
The kinase reaction is set up similarly to the ADP-Glo™ assay, with the kinase, substrate, ATP, and inhibitor.
-
The reaction is typically incubated for 60 minutes at room temperature.[12]
-
-
Detection:
-
Data Analysis:
-
The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence measurements.
-
The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated, and IC50 values are determined from the dose-response curves.[10]
-
Conclusion
Based on the available biochemical data, This compound (CYH33) emerges as a highly potent and selective inhibitor of the PI3Kα isoform. Its selectivity against other Class I PI3K isoforms, particularly PI3Kβ, is significantly greater than that of the pan-PI3K inhibitor Pictilisib and the multi-isoform inhibitor Taselisib. The selectivity profile of CYH33 is most comparable to Alpelisib, another PI3Kα-selective inhibitor. The qualitative report of "little activity" in a broad kinome scan further underscores the high selectivity of CYH33, a desirable characteristic for minimizing off-target toxicities. This comparative analysis, supported by detailed experimental methodologies, provides a valuable resource for researchers in the field of kinase drug discovery to inform their selection of appropriate chemical tools for studying PI3K signaling and for the development of novel cancer therapeutics.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Compound Pictilisib (GDC-0941) - EUbOPEN [gateway.eubopen.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. selleckchem.com [selleckchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - ES [thermofisher.com]
Cross-Validation of PI3K Inhibitor Effects with siRNA Knockdown: A Comparative Guide
This guide provides a comparative analysis of the biological effects of a representative PI3K inhibitor, Pictilisib (GDC-0941), and siRNA-mediated knockdown of the PI3K catalytic subunit alpha (PIK3CA). This cross-validation approach is crucial for target validation in drug discovery, ensuring that the observed phenotype of a small molecule inhibitor is a direct consequence of its intended on-target activity.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Knockdown
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Pictilisib (GDC-0941) is a potent, pan-class I PI3K inhibitor that competitively binds to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade inhibits the activation of downstream effectors such as AKT and mTOR.
siRNA-mediated knockdown of PIK3CA utilizes the cell's natural RNA interference machinery to specifically degrade PIK3CA mRNA. This leads to a reduction in the synthesis of the p110α protein, the catalytic subunit of the PI3Kα isoform. The resulting decrease in p110α levels mirrors the inhibitory effect of a PI3Kα-specific inhibitor, albeit through a different mechanism and timescale.
Comparative Data: Pictilisib vs. PIK3CA siRNA
The following tables summarize the comparative effects of Pictilisib treatment and PIK3CA siRNA knockdown on key cellular processes and signaling events in cancer cell lines.
Table 1: Effects on Cell Proliferation and Survival
| Parameter | Pictilisib (GDC-0941) | PIK3CA siRNA | Cell Line | Reference |
| IC50 (Proliferation) | 3 nM - 1 µM (Varies by cell line) | Not Applicable | Various Cancer Cell Lines | |
| Growth Inhibition | Dose-dependent decrease | Significant reduction | Breast, Colon, Lung Cancer | |
| Apoptosis Induction | Increased Caspase-3/7 activity | Increased PARP cleavage | Glioblastoma, Breast Cancer |
Table 2: Effects on PI3K Pathway Signaling
| Parameter | Pictilisib (GDC-0941) | PIK3CA siRNA | Cell Line | Reference |
| p-AKT (S473) | Dose-dependent decrease | Significant reduction | Breast, Prostate Cancer | |
| p-S6K (T389) | Dose-dependent decrease | Significant reduction | Ovarian, Lung Cancer | |
| p-PRAS40 (T246) | Dose-dependent decrease | Significant reduction | Various Cancer Cell Lines |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, U87-MG, HCT116) are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
PI3K Inhibitor: Pictilisib (GDC-0941) is dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C.
-
siRNA: Validated siRNAs targeting PIK3CA and non-targeting control siRNAs are obtained from commercial suppliers.
Pictilisib Treatment
-
Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of Pictilisib or DMSO as a vehicle control.
-
Cells are incubated for the desired time period (e.g., 24, 48, or 72 hours) before downstream analysis.
siRNA Transfection
-
Cells are seeded in 6-well plates to achieve 30-50% confluency on the day of transfection.
-
siRNA duplexes (e.g., 20 nM final concentration) are mixed with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
The siRNA-lipid complexes are added to the cells and incubated for 4-6 hours.
-
The transfection medium is then replaced with complete growth medium.
-
Cells are incubated for 48-72 hours to allow for target gene knockdown before harvesting for analysis.
Western Blot Analysis
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against p-AKT, total AKT, p-S6K, total S6K, PIK3CA, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Cells are seeded in 96-well plates and treated with Pictilisib or transfected with siRNA as described above.
-
Cell viability is assessed at various time points using a colorimetric assay such as MTT or a fluorescence-based assay such as CellTiter-Glo.
-
Absorbance or luminescence is measured using a plate reader, and the data is normalized to the control group.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
Caption: The PI3K signaling cascade and points of intervention for Pictilisib and PIK3CA siRNA.
Caption: Workflow for the cross-validation of PI3K inhibitor effects with siRNA knockdown.
A Comparative Guide to the Efficacy of PI3K-IN-33 and Other Novel PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3] This guide provides a comparative analysis of the efficacy of PI3K-IN-33 against other novel PI3K inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
The PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of cell surface receptors, which in turn activate PI3K.[1] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[4] Activated Akt proceeds to phosphorylate a multitude of substrates, culminating in the regulation of various cellular functions.[2]
Caption: The PI3K/Akt/mTOR signaling cascade.
Comparative Efficacy of PI3K Inhibitors
The development of PI3K inhibitors has evolved from pan-PI3K inhibitors to more selective agents targeting specific isoforms (α, β, δ, γ) to improve efficacy and reduce off-target effects. This section compares the biochemical and cellular activities of this compound with other novel PI3K inhibitors.
| Inhibitor | Target(s) | IC50 (PI3Kα) | IC50 (PI3Kβ) | IC50 (PI3Kδ) | IC50 (PI3Kγ) | Cell Line Efficacy | Reference |
| This compound | PI3Kα, β, δ | 11.73 µM | 6.09 µM | 11.18 µM | Not Reported | Antiproliferative activity (0.76 µM) in Leukemia SR cells.[5] | [5][6] |
| CYH33 | PI3Kα | 5.9 nM | 598 nM | 78.7 nM | 225 nM | Potent activity in breast and NSCLC cell lines (IC50s < 1 µM in 56% of breast cancer cell lines).[7] | [7][8] |
| PF-04691502 | Pan-PI3K/mTOR | 1.8 nM (Ki) | 2.1 nM (Ki) | 1.6 nM (Ki) | 1.9 nM (Ki) | Potently inhibited Akt phosphorylation (IC50s 3.8-20 nM) in various cancer cell lines.[9] | [9] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower values indicate greater potency. Ki is the inhibition constant.
In Vitro and In Vivo Efficacy
This compound:
-
In Vitro: this compound demonstrates potent antiproliferative activity against the Leukemia SR cell line with an IC50 of 0.76 µM.[5] At a concentration of 10 µM for 48 hours, it induces cell cycle arrest at the G2/M phase and promotes apoptosis, with 12.13% of cells in the early and late stages of apoptosis.[5]
Novel PI3K Inhibitors (Example: CYH33):
-
In Vitro: CYH33, a highly selective PI3Kα inhibitor, shows potent antiproliferative effects in a panel of breast cancer and non-small cell lung cancer (NSCLC) cell lines.[7] It effectively inhibits the phosphorylation of Akt and ERK, leading to G1 phase cell cycle arrest in breast cancer cells.[7]
-
In Vivo: In murine xenograft models of SKOV-3 ovarian cancer, CYH33 has been shown to significantly inhibit tumor growth.[10] A single administration of CYH33 effectively down-regulates the phosphorylation of Akt in tumor tissues, confirming its on-target activity in vivo.[7] Furthermore, CYH33 is orally active and has a favorable pharmacokinetic profile.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific PI3K isoform.
Caption: A typical workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation: Recombinant PI3K enzyme, kinase buffer, ATP, and a lipid substrate such as PIP2 are prepared.
-
Inhibitor Addition: The test compound (e.g., this compound) is serially diluted and added to the wells of a microplate.
-
Enzyme Incubation: The PI3K enzyme is added to the wells containing the inhibitor and incubated to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the lipid substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution.
-
Signal Detection: The amount of product (PIP3) formed is quantified using a suitable detection method, such as luminescence or fluorescence-based assays.
-
Data Analysis: The data is plotted as the percentage of enzyme activity versus the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Leukemia SR cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the PI3K inhibitor for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value for antiproliferative activity is calculated.
Western Blotting for Phospho-Akt
This technique is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its downstream effector, Akt.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the PI3K inhibitor for a defined period, followed by cell lysis to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt (t-Akt).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of p-Akt to t-Akt is calculated to determine the extent of pathway inhibition.
Conclusion
This compound is a PI3K inhibitor with micromolar activity against PI3Kα, β, and δ isoforms and has demonstrated antiproliferative and pro-apoptotic effects in a leukemia cell line. In comparison, novel inhibitors like CYH33 exhibit significantly greater potency and isoform selectivity, particularly for PI3Kα, with promising in vivo efficacy and favorable pharmacokinetic properties. The choice of a PI3K inhibitor for research or therapeutic development will depend on the specific research question, the desired isoform selectivity profile, and the cancer type being investigated. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these and other emerging PI3K inhibitors.
References
- 1. lifetechnolabs.com [lifetechnolabs.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of PI3K-IN-33: A Guide to Safe and Compliant Laboratory Practices
Disclaimer: This document provides general guidance on the proper disposal of research-grade small molecule inhibitors. The specific chemical "PI3K-IN-33" is not uniquely identified in publicly available safety literature. Therefore, researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. The procedures outlined below are based on general best practices for laboratory chemical waste management and should be adapted to the information provided in the specific SDS for your compound.
The safe disposal of potent small molecule inhibitors like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides a procedural framework for the safe handling and disposal of such research chemicals.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a thorough understanding of the chemical's properties and hazards. The Safety Data Sheet (SDS) is the primary source for this information.[1][2][3][4] Key sections to review for disposal procedures are typically Section 13: Disposal Considerations, Section 7: Handling and Storage, and Section 8: Exposure Controls/Personal Protection.[1][2]
Step-by-Step Disposal Protocol for this compound (General Guidance)
This protocol outlines a general procedure for the disposal of a research-grade small molecule inhibitor. Always cross-reference with the specific SDS for this compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Consult the SDS: Before handling, review the SDS for this compound to understand its specific hazards, including toxicity, reactivity, and flammability.
-
Don Appropriate PPE: Based on the hazard assessment, at a minimum, this includes:
-
Chemical-resistant gloves (type and thickness specified in the SDS).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
In some cases, respiratory protection may be necessary.
-
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal streams.[5][6]
-
Solid Waste:
-
Place non-sharps solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, bench paper) into a designated, clearly labeled hazardous waste container.[7]
-
Do not mix with general laboratory trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates, in a dedicated, sealed, and compatible hazardous waste container.[6][8]
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.[6]
-
Never dispose of this compound solutions down the sanitary sewer.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[7]
-
Step 3: Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents, including approximate concentrations.[8] Follow your institution's specific labeling requirements.
-
Closure: Keep waste containers securely closed except when adding waste.[6][8]
-
Compatibility: Ensure the waste container material is compatible with the chemical waste being collected.[5][6]
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: For containers that held acutely hazardous waste, they must be triple rinsed with a suitable solvent that can solubilize the compound.[6][8]
-
Rinsate Collection: The rinsate from the decontamination process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6][8]
-
Container Disposal: Once properly decontaminated, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[8][9]
Step 5: Storage and Collection
-
Storage Location: Store hazardous waste in a designated, well-ventilated satellite accumulation area within or near the laboratory.
-
Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste containers.
Quantitative Data Summary: General Disposal Parameters
The following table summarizes key quantitative parameters often found in an SDS that are relevant to disposal. These are example values and must be confirmed with the specific SDS for this compound.
| Parameter | Value/Instruction | Significance for Disposal |
| Solubility | e.g., Soluble in DMSO, Ethanol | Informs the choice of solvent for triple rinsing and decontamination. |
| LD50 (Oral, Rat) | e.g., <50 mg/kg | A low LD50 indicates high toxicity, reinforcing the need for stringent containment and PPE. |
| Flash Point | e.g., >100 °C | A low flash point would indicate a fire hazard, requiring segregation from oxidizers. |
| Reactivity | e.g., Stable under normal conditions | The SDS will list incompatible materials to avoid mixing in waste containers. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound laboratory waste.
This structured approach ensures that all waste generated from research activities involving this compound is handled in a manner that prioritizes safety, compliance, and environmental stewardship. Always remember that the specific Safety Data Sheet for your compound is the authoritative source for all safety and disposal information.
References
- 1. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 2. hsa.ie [hsa.ie]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. essex.ac.uk [essex.ac.uk]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
